molecular formula C15H10N2S2 B155707 2,2'-Methylenebisbenzothiazole CAS No. 1945-78-4

2,2'-Methylenebisbenzothiazole

Numéro de catalogue: B155707
Numéro CAS: 1945-78-4
Poids moléculaire: 282.4 g/mol
Clé InChI: ZRXNLCFJIKBZCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,2'-Methylenebisbenzothiazole is a useful research compound. Its molecular formula is C15H10N2S2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzothiazole, 2,2'-methylenebis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10N2S2/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXNLCFJIKBZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062082
Record name Benzothiazole, 2,2'-methylenebis-
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Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1945-78-4
Record name 2,2′-Methylenebis[benzothiazole]
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Record name Benzothiazole, 2,2'-methylenebis-
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Record name Benzothiazole, 2,2'-methylenebis-
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Record name Benzothiazole, 2,2'-methylenebis-
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Record name 2,2'-methylenedibenzothiazole
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Foundational & Exploratory

2,2'-Methylenebisbenzothiazole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Properties of 2,2'-Methylenebisbenzothiazole

Introduction

This compound, also known as Di-2-benzothiazolylmethane, is a chemical compound with the molecular formula C15H10N2S2.[1][2] It is recognized for its applications primarily in the rubber and plastics industries, where it serves as a vulcanization accelerator.[1] This role enhances the mechanical properties, durability, heat resistance, and tensile strength of rubber products by promoting cross-linking.[1] Additionally, it is used as a stabilizer in various plastics, contributing to their thermal stability and resistance to degradation.[1] Its versatility extends to the textile industry for its anti-fungal and anti-bacterial properties, and in the formulation of adhesives and sealants to improve bond strength.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various industrial and research settings.

PropertyValueReference
Molecular Formula C15H10N2S2[1][2]
Molecular Weight 282.38 g/mol [1]
CAS Number 1945-78-4[1][3][4]
Appearance Light orange, yellow or green crystalline powder[1][3]
Melting Point 93 - 97 °C[1]
Density (estimate) 1.3270 g/cm³[3]
Refractive Index (estimate) 1.6000[3]
Purity ≥ 97% (GC)[1]
Storage Conditions Room Temperature, Sealed in dry conditions[1][3]

Experimental Protocols

Synthesis of this compound from 2-Methylbenzothiazole

While specific detailed protocols for the synthesis of this compound were not found in the provided search results, a general approach can be inferred from the preparation of its precursor, 2-methylbenzothiazole, and related benzothiazole derivatives. The synthesis of 2-methylbenzothiazole can be achieved through various methods, including the reaction of 2-aminothiophenol with acetic anhydride or acetic acid.

A plausible synthetic route to this compound would involve the reaction of 2-methylbenzothiazole with a suitable one-carbon electrophile in the presence of a base. A generalized workflow for a potential synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 2_Methylbenzothiazole 2-Methylbenzothiazole Deprotonation Deprotonation of 2-methylbenzothiazole to form a nucleophilic carbanion 2_Methylbenzothiazole->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF) Solvent->Deprotonation Nucleophilic_Attack Nucleophilic attack on a one-carbon electrophile (e.g., formaldehyde or dichloromethane) Deprotonation->Nucleophilic_Attack Quenching Quenching the reaction with an aqueous solution Nucleophilic_Attack->Quenching Extraction Extraction with an organic solvent Quenching->Extraction Drying Drying the organic layer (e.g., with MgSO4) Extraction->Drying Solvent_Removal Removal of solvent under reduced pressure Drying->Solvent_Removal Purification Purification by recrystallization or column chromatography Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

The characterization of this compound involves standard analytical techniques to confirm its identity and purity.

  • Gas Chromatography (GC): Purity is often determined by Gas Chromatography.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data is available for structural elucidation.[4]

  • Mass Spectrometry (MS): GC-MS data is available, showing a molecular ion peak at m/z 282, confirming the molecular weight.[4]

  • Infrared (IR) Spectroscopy: FTIR spectra, typically obtained using a KBr wafer, can be used to identify functional groups.[4]

Applications and Logical Relationships

The primary applications of this compound stem from its chemical structure, which allows it to function effectively in polymer and material science.

G cluster_applications Applications cluster_functions Functions MBBT This compound Accelerator Vulcanization Accelerator MBBT->Accelerator enables Stabilizer Thermal Stabilizer MBBT->Stabilizer acts as Antimicrobial Anti-fungal & Anti-bacterial MBBT->Antimicrobial provides Performance Bond Strength Enhancer MBBT->Performance improves Rubber Rubber Industry Plastics Plastics Industry Textiles Textile Treatments Adhesives Adhesives and Sealants Accelerator->Rubber Stabilizer->Plastics Antimicrobial->Textiles Performance->Adhesives

Caption: Logical relationship between this compound and its industrial applications.

  • Rubber Industry: It is extensively used as a vulcanization accelerator, which enhances the cross-linking of rubber, leading to improved durability, elasticity, heat resistance, and tensile strength in products like tires and seals.[1]

  • Plastics Industry: It functions as a stabilizer in various plastic formulations, improving thermal stability and resistance to degradation from heat and UV light.[1]

  • Textile Treatments: The compound is employed for its anti-fungal and anti-bacterial properties, which protect fabrics and extend their longevity.[1]

  • Adhesives and Sealants: In these formulations, it helps to increase bond strength and resistance to environmental factors.[1]

  • Research Applications: It is also used as a reagent in the synthesis of other compounds, particularly in polymer science and materials engineering research.[1]

References

An In-depth Technical Guide to 2,2'-Methylenebisbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1945-78-4 Molecular Formula: C₁₅H₁₀N₂S₂ Synonyms: Di-2-benzothiazolylmethane, Bis(benzo[d]thiazol-2-yl)methane, 2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzothiazole

This document provides a comprehensive technical overview of 2,2'-Methylenebisbenzothiazole, a chemical compound with significant industrial applications. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its identification, handling, and application in various scientific contexts.

Table 1: Physicochemical Properties

Property Value Reference(s)
Molecular Weight 282.38 g/mol [1]
Appearance Light orange, yellow, or green crystalline powder [1]
Melting Point 93 - 97 °C [1]
Density (estimate) 1.327 g/cm³ [2]
Refractive Index (estimate) 1.600 [2]
Storage Conditions Room Temperature, Sealed in Dry Conditions [2]
Purity ≥ 97% (GC) [1]

| Topological Polar Surface Area | 82.3 Ų |[1] |

Table 2: Spectroscopic Data Summary

Technique Key Observations Reference(s)
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 282. Major Fragments: m/z 148, 283. [1]
Infrared (IR) Spectroscopy Technique: KBr Wafer. Expected absorptions for aromatic C-H, C=C, and C=N stretching, and C-S bonds. [1]
¹³C-NMR Spectroscopy Spectrum data is available in scientific databases. Expected peaks in the aromatic region (120-155 ppm), for the C=N carbon (~165-170 ppm), and the methylene bridge carbon. [1]

| ¹H-NMR Spectroscopy | Expected signals in the aromatic region (7.0-8.0 ppm) and a characteristic singlet for the methylene bridge protons (-CH₂-). | |

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols are proprietary or not widely published, a representative method can be derived from the synthesis of analogous benzothiazole structures. A plausible and efficient route involves the condensation reaction of 2-mercaptobenzothiazole with a methylene-bridging agent like dichloromethane under basic conditions.

Representative Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from 2-mercaptobenzothiazole.

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • Dichloromethane (CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-mercaptobenzothiazole (2 equivalents) in DMF.

  • Add potassium carbonate (approximately 2.5 equivalents) to the solution to act as a base.

  • Add dichloromethane (1 equivalent) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 60-80°C and maintain it under reflux for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Visualized Workflows and Relationships

Diagram 1: Synthesis Workflow

The following diagram illustrates the logical flow of the representative synthesis protocol described above.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products MBT 2-Mercaptobenzothiazole Reaction Reaction & Reflux (60-80°C) MBT->Reaction DCM Dichloromethane DCM->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Purification (Recrystallization) Workup->Purification Crude Product FinalProduct This compound Purification->FinalProduct Pure Product

Caption: Representative synthesis workflow for this compound.

Diagram 2: Applications Overview

This diagram shows the logical relationship between the core compound and its primary industrial applications.

Applications Core This compound (CAS 1945-78-4) App1 Rubber Industry (Vulcanization Accelerator) Core->App1 Enhances cross-linking App2 Plastics Industry (Thermal Stabilizer) Core->App2 Improves heat resistance App3 Textile Treatments (Antifungal/Antibacterial) Core->App3 Provides fabric protection App4 Adhesives & Sealants (Performance Enhancer) Core->App4 Increases bond strength App5 Chemical Synthesis (Research Reagent) Core->App5 Precursor for derivatives

Caption: Key industrial applications of this compound.

Applications and Relevance

This compound is a versatile compound with established roles in several industrial sectors.

  • Rubber Industry: Its primary application is as an effective vulcanization accelerator.[1] It promotes the cross-linking of rubber polymers, which enhances mechanical properties such as durability, heat resistance, and tensile strength, making it crucial for high-performance materials like tires and seals.[1]

  • Plastics and Polymers: The compound serves as a stabilizer in various plastic formulations.[1] It helps improve thermal stability and provides resistance against degradation from environmental factors like heat and UV light.[1]

  • Textile Industry: It is employed for its anti-fungal and anti-bacterial properties, which protect fabrics and enhance their longevity.[1]

  • Adhesives and Sealants: In formulations for adhesives and sealants, it improves performance by increasing bond strength and resistance to environmental degradation.[1]

  • Research and Development: In laboratory settings, it is used as a reagent for synthesizing other compounds, particularly in polymer science and materials engineering.[1] While the parent molecule is not a frontline therapeutic, the benzothiazole scaffold is of great interest in medicinal chemistry. Benzothiazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This compound can serve as a starting material for the preparation of novel derivatives with potential antibacterial applications.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. It should be stored in a dry, well-ventilated area in a tightly sealed container.

References

Synthesis of 2,2'-Methylenebisbenzothiazole from 2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,2'-Methylenebisbenzothiazole, a molecule of interest for its potential applications in medicinal chemistry and materials science. The primary synthetic route discussed involves the reaction of 2-mercaptobenzothiazole with a methylene bridging agent. This document provides a comprehensive overview of the synthetic methodology, including a detailed experimental protocol, quantitative data, and characterization details.

Introduction

This compound is a symmetrical molecule featuring two benzothiazole moieties linked by a methylene bridge. The benzothiazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. The synthesis of this bis-benzothiazole derivative from the readily available 2-mercaptobenzothiazole (MBT) is a key step in the exploration of its chemical and biological properties.

Synthesis of this compound

The most commonly employed method for the synthesis of this compound from 2-mercaptobenzothiazole involves a nucleophilic substitution reaction with a methylene dihalide, such as dichloromethane, often facilitated by a phase transfer catalyst. Another potential, though less documented, route involves the condensation reaction with formaldehyde.

Reaction Mechanism

The reaction with dichloromethane proceeds via a nucleophilic attack of the thiolate anion of 2-mercaptobenzothiazole on the electrophilic carbon of dichloromethane. The reaction likely occurs in two successive SN2 steps, with the first substitution forming an intermediate, 2-(chloromethylthio)benzothiazole, which then reacts with a second molecule of the thiolate to yield the final product. The use of a phase transfer catalyst is crucial for transporting the thiolate anion from the aqueous phase (where it is generated by a base) to the organic phase containing the dichloromethane.

dot

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2-MBT in Toluene add_base Add aq. NaOH dissolve->add_base add_catalyst Add TBAB add_base->add_catalyst add_dcm Add Dichloromethane add_catalyst->add_dcm reflux Reflux for 8-12h add_dcm->reflux cool Cool to RT reflux->cool separate Separate Organic Layer cool->separate wash Wash with Water separate->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product product recrystallize->product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValue
Reactants
2-Mercaptobenzothiazole (MW)167.25 g/mol
Dichloromethane (MW)84.93 g/mol
Product
This compound (MW)282.39 g/mol
Reaction Conditions
SolventToluene/Water (biphasic)
CatalystTetrabutylammonium bromide (TBAB)
Temperature80-90 °C (Reflux)
Reaction Time8-12 hours
Characterization
AppearanceOff-white to pale yellow solid
Melting Point~175-180 °C (literature value)
Expected Yield Moderate to good (typically 60-80%)

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show a characteristic singlet for the methylene bridge protons (-CH2-) typically in the range of 4.5-5.0 ppm. The aromatic protons of the benzothiazole rings will appear as a complex multiplet in the aromatic region (7.0-8.0 ppm).

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will show a signal for the methylene carbon around 30-40 ppm. The spectrum will also display signals for the carbons of the benzothiazole rings, including the quaternary carbons.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) corresponding to the molecular weight of this compound (m/z = 282).

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from 2-mercaptobenzothiazole. The described phase-transfer catalyzed method offers a reliable and efficient route to this valuable compound. The provided experimental protocol and characterization data will be a useful resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling further investigation into the properties and potential applications of this and related bis-benzothiazole structures.

An In-depth Technical Guide on the Thermal Degradation of 2,2'-Methylenebisbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2'-Methylenebisbenzothiazole (MBT) is a widely utilized compound, primarily serving as a vulcanization accelerator in the rubber and plastics industries. Its function is to enhance the mechanical properties and improve the heat resistance and thermal stability of the final products. Understanding the thermal degradation profile of MBT is crucial for optimizing its application in high-temperature processes and for assessing the lifecycle and potential environmental impact of materials containing this additive. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and a plausible degradation pathway.

Predicted Thermal Stability and Decomposition Profile

Based on the thermal behavior of related benzothiazole derivatives, such as N-cyclohexyl-2-benzothiazole sulfenamide where the benzothiazole moiety degrades in the range of 250-350°C, it is anticipated that this compound will exhibit significant thermal stability. The decomposition is likely to be a multi-stage process, initiated by the cleavage of the methylene bridge followed by the degradation of the benzothiazole rings at higher temperatures.

Table 1: Predicted Thermal Degradation Characteristics of this compound

Thermal Analysis ParameterPredicted Value/RangeNotes
Melting Point 93 - 97 °CThis is a known physical property and represents the initial thermal event.
Onset of Decomposition (Tonset) > 200 °CDecomposition is expected to begin after the melting point.
Primary Decomposition Stage 250 - 350 °CThis stage is likely associated with the cleavage of the methylene bridge and initial fragmentation of the benzothiazole structure.
Secondary Decomposition Stage > 350 °CFurther degradation of the benzothiazole rings and formation of more stable aromatic and sulfur-containing compounds.
Final Residue at 600°C (Inert Atmosphere) VariableThe amount of char residue will depend on the experimental conditions, particularly the heating rate and atmosphere.

Experimental Protocols

To experimentally determine the thermal degradation profile of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of this compound by measuring its mass change as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer

  • High-purity nitrogen or argon gas supply

  • Analytical balance

  • Alumina or platinum crucibles

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution.

  • Sample Weighing: Accurately weigh 5-10 mg of the prepared sample into a tared TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 10 minutes.

    • Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to determine the enthalpy changes associated with decomposition.

Apparatus:

  • Differential Scanning Calorimeter

  • High-purity nitrogen or argon gas supply

  • Aluminum or hermetically sealed crucibles and lids

  • Crimping press for sealing crucibles

Procedure:

  • Sample Preparation: Weigh 2-5 mg of the powdered this compound sample into a DSC crucible.

  • Crucible Sealing: Hermetically seal the crucible to contain any volatile decomposition products. Prepare an empty, sealed crucible to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference crucibles in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHf), as well as the peak temperatures and enthalpies of any decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Apparatus:

  • Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

  • High-purity helium gas supply

  • Quartz sample tubes

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of the this compound sample into a quartz pyrolysis tube.

  • Pyrolysis:

    • Insert the sample tube into the pyrolyzer.

    • Rapidly heat the sample to a series of predetermined temperatures (e.g., 300 °C, 450 °C, and 600 °C) to analyze the degradation products at different stages of decomposition.

  • GC-MS Analysis:

    • The volatile pyrolysis products are swept by the helium carrier gas into the GC column.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column for separating aromatic and sulfur-containing compounds (e.g., a 5% phenyl-methylpolysiloxane column).

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 550.

  • Data Analysis:

    • Identify the individual degradation products by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).

    • Analyze the chromatograms to understand the distribution of products at different pyrolysis temperatures.

Visualizations

Logical Relationships in Thermal Degradation Analysis

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS MassLoss Mass Loss vs. Temperature TGA->MassLoss HeatFlow Heat Flow vs. Temperature DSC->HeatFlow ProductIdentification Degradation Product Identification PyGCMS->ProductIdentification DegradationProfile Comprehensive Thermal Degradation Profile MassLoss->DegradationProfile HeatFlow->DegradationProfile ProductIdentification->DegradationProfile Degradation_Pathway cluster_initial Initial Cleavage (250-350°C) cluster_secondary Further Decomposition (>350°C) cluster_final Final Products MBT This compound Radical1 Benzothiazol-2-ylmethyl Radical MBT->Radical1 Methylene Bridge Scission Radical2 Benzothiazol-2-yl Radical MBT->Radical2 Methylene Bridge Scission Product2 2-Methylbenzothiazole Radical1->Product2 Hydrogen Abstraction Product1 Benzothiazole Radical2->Product1 Hydrogen Abstraction Product3 Benzenethiol Product1->Product3 Ring Opening Product4 Aniline Product1->Product4 Ring Opening Product5 CS₂ Product1->Product5 Ring Opening Product6 H₂S Product1->Product6 Ring Opening Product2->Product3 Ring Opening Product2->Product4 Ring Opening Product2->Product5 Ring Opening Product2->Product6 Ring Opening Aromatics Simple Aromatics (Benzene, Toluene) Product3->Aromatics High-Temperature Reactions Char Carbonaceous Char Product3->Char High-Temperature Reactions Product4->Aromatics High-Temperature Reactions Product4->Char High-Temperature Reactions Product5->Aromatics High-Temperature Reactions Product5->Char High-Temperature Reactions Product6->Aromatics High-Temperature Reactions Product6->Char High-Temperature Reactions

Unraveling the Core Mechanism of 2,2'-Methylenebisbenzothiazole as a Vulcanization Accelerator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the mechanism of action of 2,2'-Methylenebisbenzothiazole (MBM) as a vulcanization accelerator. While the broader class of thiazole accelerators has been extensively studied, this document consolidates the available technical information on MBM, providing a foundational understanding for researchers and professionals in rubber chemistry and related fields. The guide outlines the proposed mechanistic pathways, presents available quantitative data, details relevant experimental protocols, and provides visualizations to elucidate the complex chemical processes involved in sulfur vulcanization accelerated by MBM.

Introduction to Thiazole Accelerators and the Role of this compound

Sulfur vulcanization is a critical process that transforms raw rubber into a durable and elastic material by forming crosslinks between polymer chains.[1] This process, however, is inherently slow. Vulcanization accelerators are essential chemical additives that significantly increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[2][3]

Thiazoles are a prominent class of primary vulcanization accelerators, known for providing a good balance of processing safety and cure rate.[3][4] Among them, this compound (MBM) is a notable member. Structurally similar to the widely used 2,2'-dithiobis(benzothiazole) (MBTS), MBM features a methylene bridge connecting the two benzothiazole moieties. This structural distinction is believed to influence its decomposition and subsequent participation in the vulcanization chemistry.

Proposed Mechanism of Action

The detailed mechanism of MBM-accelerated vulcanization is not as extensively documented as that of other thiazoles like 2-mercaptobenzothiazole (MBT) and MBTS. However, based on the general understanding of thiazole accelerators, a multi-step mechanism can be proposed. The process is generally understood to involve the formation of an active sulfurating agent, followed by the creation of crosslink precursors and finally the formation of stable sulfur crosslinks between the rubber polymer chains.[5][6]

The vulcanization process can be broadly divided into three stages:

  • Formation of the Active Accelerator Complex: The process begins with the reaction of the accelerator with activators, typically zinc oxide and a fatty acid like stearic acid, and sulfur to form an active accelerator-sulfur complex.[5][6]

  • Formation of Crosslink Precursors: This active complex then reacts with the rubber polymer chains at the allylic positions to form pendent accelerator-polysulfide groups.[5][6]

  • Crosslink Formation: These precursors subsequently react with other rubber chains to form stable mono-, di-, and polysulfidic crosslinks.[5][6]

The methylene bridge in MBM is expected to influence the initial bond cleavage and the nature of the active species formed compared to the disulfide bridge in MBTS.

Signaling Pathway of MBM-Accelerated Vulcanization

MBM Vulcanization Mechanism cluster_activation Activation Phase cluster_crosslinking Crosslinking Phase cluster_byproducts Byproducts MBM This compound (MBM) Active_Complex Active MBM-Sulfur-Zinc Complex MBM->Active_Complex Sulfur Sulfur (S8) Sulfur->Active_Complex Activators ZnO / Stearic Acid Activators->Active_Complex Precursor Pendent Accelerator-Polysulfide (R-Sx-MBT') Active_Complex->Precursor Reaction with Rubber ZnO_Complex Zinc Complexes Active_Complex->ZnO_Complex Rubber_Chain1 Rubber Polymer Chain (RH) Rubber_Chain1->Precursor Crosslinked_Rubber Crosslinked Rubber (R-Sx-R) Precursor->Crosslinked_Rubber Crosslink Formation MBT_prime MBT Radical/Anion Precursor->MBT_prime Rubber_Chain2 Another Rubber Polymer Chain (RH) Rubber_Chain2->Crosslinked_Rubber

Figure 1. Proposed signaling pathway of MBM-accelerated sulfur vulcanization.

Quantitative Data on Cure Characteristics

While specific kinetic data for MBM is sparse in publicly available literature, comparative studies with other thiazole accelerators provide valuable insights into its performance. The cure characteristics are typically evaluated using an Oscillating Disk Rheometer (ODR) or a Moving Die Rheometer (MDR).[7][8][9][10]

The following table summarizes typical cure characteristics that would be measured to compare the performance of MBM with other accelerators. Note: The values presented here are illustrative and would be determined experimentally.

AcceleratorScorch Time (ts2, min)Optimum Cure Time (t90, min)Maximum Torque (MH, dN.m)Minimum Torque (ML, dN.m)Cure Rate Index (CRI, min⁻¹)
MBM ValueValueValueValueValue
MBT ValueValueValueValueValue
MBTS ValueValueValueValueValue
Table 1. Illustrative Comparison of Cure Characteristics of Thiazole Accelerators.

Experimental Protocols

Synthesis of this compound (MBM)

A general method for the synthesis of MBM involves the reaction of 2-mercaptobenzothiazole (MBT) with a methylene source, such as dichloromethane or formaldehyde, in the presence of a base. A detailed experimental protocol is outlined below.

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • Dichloromethane (CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 2-mercaptobenzothiazole in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add potassium carbonate to the solution and stir the mixture at room temperature.

  • Slowly add dichloromethane to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Evaluation of Vulcanization Characteristics using an Oscillating Disk Rheometer (ODR)

The following protocol describes the standard procedure for evaluating the cure characteristics of a rubber compound containing MBM as an accelerator.

Apparatus:

  • Oscillating Disk Rheometer (ODR) conforming to ASTM D2084 or ISO 3417 standards.[7]

  • Two-roll mill for rubber compounding.

Procedure:

  • Compounding: Prepare a rubber compound with a standard formulation (e.g., natural rubber, zinc oxide, stearic acid, sulfur, and MBM). The ingredients are mixed on a two-roll mill according to a standardized procedure.

  • Sample Preparation: A test specimen of a specified weight (typically 10-15 g) is taken from the compounded rubber sheet.[7]

  • Test Execution:

    • Set the ODR to the desired vulcanization temperature (e.g., 150°C).

    • Place the test specimen in the preheated die cavity of the rheometer.

    • Close the cavity, which applies pressure to the sample.

    • Start the test. The rotor inside the cavity oscillates at a fixed frequency and amplitude, exerting a shear strain on the rubber sample.

    • The torque required to oscillate the rotor is continuously measured and recorded as a function of time.

  • Data Analysis: The resulting rheometer curve (torque vs. time) is analyzed to determine key cure parameters as listed in Table 1.[10]

ODR Experimental Workflow cluster_preparation Sample Preparation cluster_testing ODR Testing cluster_analysis Data Analysis Compounding Rubber Compounding (Two-Roll Mill) Sample Test Specimen Preparation Compounding->Sample ODR_Setup Set ODR Parameters (Temperature, Time) Sample_Loading Load Sample into Preheated Die Cavity ODR_Setup->Sample_Loading Run_Test Start Oscillation and Data Acquisition Sample_Loading->Run_Test Cure_Curve Generate Cure Curve (Torque vs. Time) Run_Test->Cure_Curve Parameter_Extraction Extract Cure Parameters (ts2, t90, MH, ML, CRI) Cure_Curve->Parameter_Extraction

Figure 2. Experimental workflow for evaluating vulcanization characteristics using an ODR.
Determination of Crosslink Density by the Swelling Method

The crosslink density of the vulcanized rubber is a crucial parameter that correlates with its mechanical properties. The equilibrium swelling method, based on the Flory-Rehner equation, is a widely used technique for its determination.[11][12][13][14][15]

Materials:

  • Vulcanized rubber sample (cured to optimum cure time).

  • A good solvent for the rubber (e.g., toluene for natural rubber).

  • Analytical balance.

Procedure:

  • A small piece of the vulcanized rubber sample (approximately 0.2 g) is accurately weighed (W₁).

  • The sample is immersed in the solvent in a sealed container and allowed to swell at room temperature in the dark for a specified period (e.g., 72 hours) to reach equilibrium swelling.

  • The swollen sample is removed from the solvent, the excess solvent on the surface is quickly blotted off, and the swollen weight is recorded (W₂).

  • The sample is then dried in a vacuum oven at a moderate temperature until a constant weight is achieved (W₃).

  • The volume fraction of rubber in the swollen gel (Vr) is calculated using the weights and densities of the rubber and the solvent.

  • The crosslink density is then calculated using the Flory-Rehner equation.

Analysis of Vulcanization Intermediates

The identification of reaction intermediates is key to fully elucidating the vulcanization mechanism. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.[2][16]

Procedure Outline:

  • Sample Collection: Samples of the rubber compound are taken at different stages of the vulcanization process (e.g., during the induction period, at the onset of cure, and at optimum cure).

  • Extraction: The samples are extracted with a suitable solvent (e.g., acetone or a mixture of solvents) to isolate the accelerator and its reaction products.

  • HPLC-MS Analysis: The extracts are analyzed by HPLC-MS. The HPLC separates the different components in the extract, and the mass spectrometer provides information about their molecular weights and structures, enabling the identification of intermediates.

Conclusion

This compound serves as an effective accelerator for the sulfur vulcanization of rubber. Its mechanism of action is believed to follow the general pathway of thiazole accelerators, involving the formation of an active sulfurating species that leads to the crosslinking of polymer chains. The presence of the methylene bridge likely influences the initial activation steps and the overall cure characteristics. Further detailed kinetic studies and analysis of reaction intermediates are necessary to fully elucidate the specific mechanistic nuances of MBM compared to other benzothiazole accelerators. The experimental protocols provided in this guide offer a framework for conducting such investigations and for the comparative evaluation of MBM's performance in rubber vulcanization.

References

The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potential of benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antidiabetic properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis through various signaling cascades.

Quantitative Anticancer Activity Data

The anticancer efficacy of various benzothiazole derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Thiazolidinone Hybrids4aC6 (Rat Brain Glioma)0.03[1]
4dC6 (Rat Brain Glioma)0.03[1]
Benzothiazole-2-thiol Derivatives7eSKRB-3 (Breast Cancer)0.0012[1]
7eSW620 (Colon Adenocarcinoma)0.0043[1]
7eA549 (Lung Adenocarcinoma)0.044[1]
7eHepG2 (Hepatocellular Carcinoma)0.048[1]
Phenylacetamide Derivatives2bAsPC-1 (Pancreatic Cancer)12.44[2]
4dBxPC-3 (Pancreatic Cancer)3.99[2]
4lHFF-1 (Normal Fibroblasts)67.07[2]
Nitro-substituted BenzothiazoleCompound AHepG2 (Hepatocellular Carcinoma)56.98 (24h), 38.54 (48h)[3]
Fluoro-substituted BenzothiazoleCompound BHepG2 (Hepatocellular Carcinoma)59.17 (24h), 29.63 (48h)[3]
Semicarbazone Derivatives12HT29 (Human Colon Cancer)0.015[4]
Benzamide Derivatives41Multiple Cancer Cell Lines1.1 - 8.8[4]
42Multiple Cancer Cell Lines1.1 - 8.8[4]
Indole-based Derivatives55HT-29 (Colon Cancer)0.024[4]
55H460 (Lung Cancer)0.29[4]
55A549 (Lung Cancer)0.84[4]
55MDA-MB-231 (Breast Cancer)0.88[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Benzothiazole derivative stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration as in the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathway: Mitochondrial Apoptosis

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[1][3][5][6][7] This pathway is initiated by various intracellular stresses, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, ultimately activating caspases and leading to programmed cell death.

Mitochondrial_Apoptosis Benzothiazole Benzothiazole Derivatives ROS ↑ ROS Benzothiazole->ROS Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Benzothiazole->Bcl2 Bax Bax/Bak (Pro-apoptotic) Benzothiazole->Bax ROS->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi. Their efficacy is often attributed to the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Benzothiazole-Thiazole Hybrids4bS. aureus, B. subtilis, E. coli, P. aeruginosa3.90 - 15.63[8]
4cS. aureus, B. subtilis, E. coli, P. aeruginosa3.90 - 15.63[8]
4dS. aureus, B. subtilis, E. coli, P. aeruginosa3.90 - 15.63[8]
4fS. aureus, B. subtilis, E. coli, P. aeruginosa3.90 - 15.63[8]
Thiazolidin-4-one Derivatives8a, 8c (nitro substitution)P. aeruginosa, E. coli90 - 180[9]
8b, 8d (methoxy substitution)P. aeruginosa, E. coli90 - 180[9]
Sulfonamide Analogues66cP. aeruginosa, S. aureus, E. coli3.1 - 6.2[9]
Schiff Base Derivatives56, 59a-dK. pneumoniae0.4 - 0.8[9]
Amino-benzothiazole Schiff bases46a, 46bE. coli, P. aeruginosa15.62[9]
Benzothiazole AmidesA07S. aureus15.6[10]
A07E. coli7.81[10]
A07S. typhi15.6[10]
A07K. pneumoniae3.91[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • Benzothiazole derivative stock solution

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional)

Procedure:

  • Preparation of Inoculum: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the benzothiazole derivative stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from one well to the next.

  • Inoculation: Inoculate each well with 100 µL of the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by measuring the optical density with a microplate reader.

Experimental Workflow: Broth Microdilution

Broth_Microdilution Start Start PrepInoculum Prepare Standardized Inoculum (0.5 McFarland) Start->PrepInoculum SerialDilution Perform 2-fold Serial Dilution of Benzothiazole Derivative in 96-well Plate Start->SerialDilution Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read Visually Inspect for Growth or Read Absorbance Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Broth Microdilution MIC Testing.

Anticonvulsant Activity

Certain benzothiazole derivatives have shown potential as anticonvulsant agents, offering protection against seizures in preclinical models.

Quantitative Anticonvulsant Activity Data

The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population.

DerivativeTest ModelED50 (mg/kg)Reference
5iMES50.8[7]
5jMES54.8[7]
5iscPTZ76.0[7]
5jscPTZ52.8[7]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Benzothiazole derivative

  • Vehicle (e.g., saline, Tween 80)

  • Male ICR-CD-1 mice or Sprague-Dawley rats

  • Electroconvulsive shock generator with corneal or auricular electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine) and saline for corneal electrodes

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory environment for at least 3-4 days.

  • Drug Administration: Administer the benzothiazole derivative or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • MES Induction: At the time of peak effect of the drug, apply an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or auricular electrodes. For corneal electrodes, apply a drop of topical anesthetic and saline to the eyes.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered a positive endpoint, indicating protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Logical Relationship: Anticonvulsant Screening

Anticonvulsant_Screening Start Administer Benzothiazole Derivative or Vehicle Wait Wait for Time of Peak Effect Start->Wait ApplyShock Apply Maximal Electroshock Wait->ApplyShock Observe Observe for Tonic Hindlimb Extension ApplyShock->Observe Protected Protected (No Tonic Extension) Observe->Protected Yes NotProtected Not Protected (Tonic Extension) Observe->NotProtected No CalculateED50 Calculate ED50 Protected->CalculateED50 NotProtected->CalculateED50

Caption: Logical flow of the Maximal Electroshock (MES) test.

Anti-inflammatory Activity

Benzothiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant inhibition of inflammatory pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often assessed by the inhibition of edema in animal models.

DerivativeAssayInhibition (%)Reference
Compound ACarrageenan-induced paw edema in HepG2 cellsSignificant reduction in NF-κB, COX-2, and iNOS[3]
Compound BCarrageenan-induced paw edema in HepG2 cellsSignificant reduction in NF-κB, COX-2, and iNOS[3]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Materials:

  • Benzothiazole derivative

  • Vehicle

  • Male Wistar or Sprague-Dawley rats

  • 1% carrageenan solution in saline

  • Pletysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Drug Administration: Administer the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the benzothiazole derivative to the respective groups.

  • Inflammation Induction: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway: NF-κB Inhibition

A key mechanism for the anti-inflammatory effect of some benzothiazole derivatives is the inhibition of the NF-κB signaling pathway.[2][3] NF-κB is a transcription factor that plays a crucial role in regulating the expression of pro-inflammatory genes.

NFkB_Inhibition cluster_0 Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IKK->NFkB Activation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB->GeneExpression Transcription Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Antidiabetic Activity

Benzothiazole derivatives have also been explored for their potential in managing diabetes, primarily by enhancing glucose uptake and insulin sensitivity.

Quantitative Antidiabetic Activity Data

The antidiabetic effect can be measured by the reduction in blood glucose levels in diabetic animal models.

DerivativeAnimal ModelBlood Glucose ReductionReference
2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole (34)KKAy miceLowered blood glucose towards normoglycemic range[11]
Compound 3bT2D rat modelReduced blood glucose to <200 mg/dL[12]
Compound 4yT2D rat modelReduced blood glucose to <200 mg/dL[12]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess an animal's ability to clear a glucose load from the blood.

Materials:

  • Benzothiazole derivative

  • Vehicle

  • Diabetic mice (e.g., streptozotocin-induced or db/db mice)

  • Glucose solution (e.g., 2 g/kg)

  • Glucometer and test strips

Procedure:

  • Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Glucose: Measure the fasting blood glucose level (time 0) from a tail vein blood sample.

  • Drug Administration: Administer the benzothiazole derivative or vehicle orally.

  • Glucose Challenge: After a specific time (e.g., 30 minutes), administer a glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Signaling Pathway: AMPK Activation

A proposed mechanism for the antidiabetic activity of some benzothiazole derivatives is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11]

AMPK_Activation Benzothiazole Benzothiazole Derivatives AMPK AMPK Activation Benzothiazole->AMPK GLUT4 GLUT4 Translocation to Plasma Membrane AMPK->GLUT4 InsulinSecretion Augmented Insulin Secretion from β-cells AMPK->InsulinSecretion GlucoseUptake Increased Glucose Uptake in Muscle GLUT4->GlucoseUptake

Caption: Activation of the AMPK signaling pathway by benzothiazole derivatives.

This technical guide highlights the significant and diverse biological activities of benzothiazole derivatives. The presented data and methodologies provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and conducting comprehensive preclinical and clinical studies to translate these promising findings into novel therapeutic agents.

References

2,2'-Methylenebisbenzothiazole: A Versatile Precursor for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Methylenebisbenzothiazole is a heterocyclic compound featuring two benzothiazole moieties linked by a methylene bridge. This unique structural motif makes it a valuable precursor in organic synthesis, particularly for the development of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound and its utility as a building block for more complex molecules. Detailed experimental protocols, quantitative data, and reaction pathways are presented to facilitate its application in a research and development setting.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the scientific community due to their wide range of biological activities and industrial applications. The benzothiazole core is a key structural component in numerous pharmaceuticals, agrochemicals, and dyes.[1][2] The versatility of the benzothiazole scaffold allows for extensive functionalization, leading to a diverse array of compounds with tailored properties. Among these, this compound serves as a unique and reactive precursor for the synthesis of more elaborate molecular architectures. Its symmetric structure and the reactivity of the methylene bridge offer opportunities for the synthesis of novel ligands, biologically active molecules, and functional materials.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a suitable benzothiazole precursor with a one-carbon electrophile. Based on analogous reactions for the formation of similar bis(heterocyclyl)methanes, a plausible and efficient synthetic route involves the reaction of 2-methylbenzothiazole with a suitable oxidizing agent or the reaction of 2-chlorobenzothiazole with a methylene source. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis from 2-Substituted Benzothiazoles

This protocol describes a general method for the synthesis of this compound, drawing upon established methodologies for the synthesis of similar bis(heterocyclyl)methane compounds.[3]

Materials:

  • 2-Methylbenzothiazole or 2-Chlorobenzothiazole (1.0 eq)

  • Dichloromethane (CH₂Cl₂) or Dibromomethane (CH₂Br₂) (1.0-1.5 eq)

  • Strong base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)) (2.0-2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-substituted benzothiazole (1.0 eq) and anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add the methylene source (e.g., CH₂Br₂) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound, based on analogous reactions reported in the literature.

ParameterValueReference
Reactants 2-Methylbenzothiazole, CH₂Br₂, NaH[3]
Solvent Anhydrous DMF[3]
Temperature 80 °C[3]
Reaction Time 12-24 hours[3]
Yield 70-85% (estimated)[3]

This compound as a Precursor in Organic Synthesis

The methylene bridge in this compound is flanked by two electron-withdrawing benzothiazole rings, making the methylene protons acidic and susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can react with various electrophiles, allowing for the introduction of diverse functionalities.

Synthesis of Bis(benzothiazolyl)methane Salicylaldehyde Derivatives

A key application of this compound as a precursor is in the synthesis of derivatives bearing salicylaldehyde moieties. These compounds are of interest due to the prevalence of both benzothiazole and salicylaldehyde motifs in biologically active molecules.

This protocol outlines the synthesis of a bis(benzothiazolyl)methane salicylaldehyde derivative via a Knoevenagel-type condensation.

Materials:

  • This compound (1.0 eq)

  • Salicylaldehyde (2.2 eq)

  • Piperidine or another suitable base (catalytic amount)

  • Toluene or Ethanol

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), salicylaldehyde (2.2 eq), and toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the removal of water.

  • Continue refluxing until the reaction is complete as indicated by TLC analysis.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired bis(benzothiazolyl)methane salicylaldehyde derivative.

The following table presents expected quantitative data for the synthesis of a bis(benzothiazolyl)methane salicylaldehyde derivative.

ParameterValueReference
Reactants This compound, Salicylaldehyde[2][4]
Catalyst Piperidine[4]
Solvent Toluene[4]
Temperature Reflux[4]
Reaction Time 6-12 hours[4]
Yield 65-80% (estimated)[4]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described in this guide.

Synthesis_of_Methylenebisbenzothiazole cluster_start Starting Materials cluster_product Product start1 2-Methylbenzothiazole reaction DMF, 80 °C start1->reaction 1.0 eq start2 Dibromomethane start2->reaction 1.2 eq start3 Sodium Hydride start3->reaction 2.2 eq product This compound reaction->product

Caption: Synthetic route to this compound.

Reaction_with_Salicylaldehyde cluster_reactants Reactants cluster_final_product Product reactant1 This compound condensation Piperidine (cat.) Toluene, Reflux reactant1->condensation 1.0 eq reactant2 Salicylaldehyde reactant2->condensation 2.2 eq final_product Bis(benzothiazolyl)methane Salicylaldehyde Derivative condensation->final_product

Caption: Synthesis of a bis(benzothiazolyl)methane salicylaldehyde derivative.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a variety of organic compounds. Its unique structure allows for facile functionalization, making it a valuable building block for the construction of complex molecules with potential applications in drug discovery and materials science. The experimental protocols and synthetic pathways detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this important heterocyclic compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2'-Methylenebisbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,2'-Methylenebisbenzothiazole, a molecule of interest in medicinal chemistry and materials science. The protocol is based on a plausible synthetic route derived from established chemical principles, given the absence of a direct documented procedure in the reviewed literature.

Quantitative Data Summary

A summary of the key physicochemical properties of the target compound, this compound, is presented in Table 1. This data is essential for the characterization and quality control of the synthesized product.[1]

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
IUPAC Name2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzothiazole
Molecular FormulaC₁₅H₁₀N₂S₂
Molecular Weight282.4 g/mol
AppearanceExpected to be a solid
Melting PointNot explicitly found in searches
Spectroscopic Data
¹H NMR (ppm)Data not explicitly found in searches
¹³C NMR (ppm)Data available in spectral databases
IR Spectroscopy (cm⁻¹)Data available in spectral databases
Mass Spectrometry (m/z)Major peak at 282 [M]⁺

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-mercaptobenzothiazole and diiodomethane. The reaction proceeds via a nucleophilic substitution where the thiolate, generated in situ, displaces the iodide ions from diiodomethane to form the desired methylene-bridged product.

Materials and Reagents
  • 2-Mercaptobenzothiazole (≥98%)

  • Diiodomethane (99%)

  • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

  • Acetone, anhydrous (≥99.5%)

  • Dichloromethane (DCM), HPLC grade

  • Hexane, HPLC grade

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthetic Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptobenzothiazole (e.g., 5.0 g, 1 equivalent).

    • Add anhydrous acetone (100 mL) to dissolve the starting material.

    • Add anhydrous potassium carbonate (e.g., 1.5 equivalents) to the flask. This will act as the base to deprotonate the thiol.

  • Addition of Reagents:

    • While stirring the suspension at room temperature, slowly add diiodomethane (0.5 equivalents) dropwise to the reaction mixture. Caution: Diiodomethane is dense and can settle at the bottom; ensure vigorous stirring.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain the reflux for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). The product is expected to be less polar than the starting material.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and any inorganic salts. Wash the solid residue with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and evaporate the solvent to obtain the crude product.

    • Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or DCM/hexane).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected mass spectrum should show a molecular ion peak at m/z = 282.[1]

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Diiodomethane is a lachrymator and is harmful if swallowed or inhaled. Handle with care.

  • Acetone and dichloromethane are flammable and volatile. Avoid open flames and ensure proper ventilation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization Reactants 2-Mercaptobenzothiazole Diiodomethane Potassium Carbonate Solvent Acetone Reflux Reflux (12-24h) Solvent->Reflux Filtration Filtration Reflux->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Extraction Aqueous Extraction Evaporation1->Extraction Drying Drying Organic Layer Extraction->Drying Chromatography Column Chromatography / Recrystallization Drying->Chromatography Evaporation2 Final Evaporation Chromatography->Evaporation2 Product This compound Evaporation2->Product Characterization NMR, IR, MS Analysis Product->Characterization

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway (Hypothetical)

As this is a synthetic protocol, a signaling pathway is not directly applicable. The diagram above illustrates the logical flow of the experimental procedure.

References

Application of 2,2'-Methylenebisbenzothiazole in Natural Rubber Vulcanization: A Review and Alternative Approach

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Extensive research into the scientific and technical literature reveals a notable absence of studies on the application of 2,2'-Methylenebisbenzothiazole (CAS No. 1945-78-4) as a primary vulcanization accelerator in natural rubber. While this specific compound, characterized by a methylene bridge, is documented, its role and efficacy in rubber chemistry are not well-established in publicly available resources.

However, the closely related compound, 2,2'-Dithiobis(benzothiazole) (MBTS) (CAS No. 120-78-5) , is a widely studied and commercially significant vulcanization accelerator belonging to the thiazole class. The primary structural difference is the disulfide linkage (-S-S-) in MBTS, which plays a crucial role in its vulcanization activity.

Given the lack of data on this compound, and the extensive knowledge base for its disulfide analogue, this document will provide detailed application notes, protocols, and data for 2,2'-Dithiobis(benzothiazole) (MBTS) in natural rubber vulcanization. This information will serve as a valuable and relevant reference for researchers interested in benzothiazole-based accelerators.

Application Notes for 2,2'-Dithiobis(benzothiazole) (MBTS) in Natural Rubber Vulcanization

Introduction:

2,2'-Dithiobis(benzothiazole), commonly known as MBTS, is a semi-ultra-fast primary accelerator for the sulfur vulcanization of natural rubber (NR) and synthetic rubbers.[1][2] It provides a longer scorch time compared to its precursor, 2-mercaptobenzothiazole (MBT), offering a greater degree of processing safety.[3] MBTS is often used in combination with secondary accelerators, such as guanidines, thiurams, and dithiocarbamates, to achieve a synergistic effect on the cure rate and final properties of the vulcanizate.[2][4] For optimal activity, MBTS requires the presence of activators, typically zinc oxide and a fatty acid like stearic acid.[4]

Mechanism of Action:

The vulcanization process accelerated by MBTS is a complex series of chemical reactions.[5] In the presence of heat, MBTS, in conjunction with zinc oxide and stearic acid, forms an active accelerator complex. This complex then reacts with sulfur to generate active sulfurating species. These species react with the natural rubber polymer chains at the allylic positions to form crosslink precursors, which are accelerator-terminated polysulfidic pendant groups. Finally, these precursors react with other rubber chains to form stable polysulfidic crosslinks, creating a three-dimensional network that imparts the desired mechanical properties to the rubber.

Effects on Natural Rubber Properties:

The use of MBTS as a vulcanization accelerator significantly enhances the physical and mechanical properties of natural rubber.[1][2] Properly cured NR vulcanizates with MBTS exhibit:

  • Good Tensile Strength and Modulus: The formation of a dense crosslink network leads to high tensile strength and modulus.

  • Excellent Abrasion Resistance: The robust crosslinked structure improves the material's resistance to wear and abrasion.

  • Good Aging Resistance: MBTS contributes to good thermal and oxidative stability of the vulcanizate.[1]

  • Flat Cure Plateau: MBTS-accelerated systems typically exhibit a broad vulcanization plateau, meaning the properties of the rubber do not significantly degrade with slightly extended curing times.

Quantitative Data on MBTS in Natural Rubber Vulcanization

The following tables summarize the typical effects of MBTS on the cure characteristics and physical properties of natural rubber compounds. The data is compiled from various studies and represents typical values. Actual results will vary depending on the specific formulation, processing conditions, and testing methods.

Table 1: Effect of MBTS Concentration on Cure Characteristics of Natural Rubber

PropertyTesting StandardMBTS (0.5 phr)MBTS (1.0 phr)MBTS (1.5 phr)
Minimum Torque (ML), dNmASTM D52891.5 - 2.51.6 - 2.61.7 - 2.7
Maximum Torque (MH), dNmASTM D528915 - 2018 - 2522 - 30
Scorch Time (ts2), minASTM D52893.0 - 5.02.5 - 4.52.0 - 4.0
Optimum Cure Time (t90), minASTM D528910 - 158 - 126 - 10

Curing Temperature: 150°C

Table 2: Effect of MBTS Concentration on Physical Properties of Natural Rubber Vulcanizates

PropertyTesting StandardMBTS (0.5 phr)MBTS (1.0 phr)MBTS (1.5 phr)
Hardness, Shore AASTM D224055 - 6560 - 7065 - 75
Tensile Strength, MPaASTM D41218 - 2220 - 2522 - 28
300% Modulus, MPaASTM D4128 - 1210 - 1512 - 18
Elongation at Break, %ASTM D412500 - 600450 - 550400 - 500

Cure Conditions: 150°C for t90

Experimental Protocols

Protocol 1: Preparation of a Natural Rubber Compound with MBTS

1. Materials and Formulation:

  • Natural Rubber (SMR 20): 100 phr

  • Zinc Oxide: 5 phr

  • Stearic Acid: 2 phr

  • N330 Carbon Black: 50 phr

  • MBTS: 1.5 phr

  • Sulfur: 2.5 phr

2. Mixing Procedure (Two-Roll Mill):

  • Set the two-roll mill temperature to 70 ± 5°C.

  • Pass the natural rubber through the mill nip (set to ~1.5 mm) several times until a continuous band is formed. This process is known as mastication.

  • Add zinc oxide and stearic acid to the rubber band and continue milling until they are well dispersed.

  • Gradually add the carbon black, ensuring it is incorporated uniformly into the rubber matrix. Perform sweeps to ensure good dispersion.

  • Add the MBTS and mix thoroughly.

  • Finally, add the sulfur at a lower mill temperature (around 50-60°C) to prevent scorching and mix for a short duration until it is evenly dispersed.

  • Sheet out the final compound to a thickness of approximately 2 mm.

  • Store the compounded rubber sheet in a cool, dark place for at least 24 hours before vulcanization and testing.

Protocol 2: Determination of Cure Characteristics

  • Use a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) for this analysis, following ASTM D5289.

  • Cut a sample of the uncured rubber compound (approximately 5 g).

  • Place the sample in the pre-heated rheometer cavity at the desired vulcanization temperature (e.g., 150°C).

  • Start the test and record the torque as a function of time until a plateau is reached or reversion is observed.

  • From the resulting rheograph, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

Protocol 3: Vulcanization and Physical Property Testing

  • Cut the uncured rubber sheets into the desired dimensions for the test specimens.

  • Place the cut sheets into a compression mold.

  • Vulcanize the rubber in a heated press at the predetermined temperature (e.g., 150°C) for the optimum cure time (t90) obtained from the rheometer data.

  • After curing, carefully remove the vulcanized rubber sheets from the mold and allow them to cool to room temperature for at least 24 hours.

  • Die-cut the required test specimens from the vulcanized sheets.

  • Conduct the physical property tests according to the relevant ASTM standards:

    • Hardness (Shore A): ASTM D2240[3]

    • Tensile Properties (Tensile Strength, Modulus, Elongation at Break): ASTM D412[3]

    • Tear Strength: ASTM D624[3]

    • Compression Set: ASTM D395[3]

    • Abrasion Resistance: ASTM D5963

Visualizations

Caption: Chemical Structure of 2,2'-Dithiobis(benzothiazole) (MBTS)

Experimental_Workflow Experimental Workflow for Natural Rubber Vulcanization and Testing cluster_vulcanization Vulcanization A Material Weighing (NR, ZnO, Stearic Acid, Carbon Black, MBTS, Sulfur) B Compounding (Two-Roll Mill) A->B C Cure Characteristics Analysis (MDR/ODR) B->C E Compression Molding (Vulcanization at T and t90) B->E D Determination of t90 C->D D->E F Specimen Preparation (Die Cutting) E->F G Physical Property Testing (Tensile, Hardness, etc.) F->G H Data Analysis and Reporting G->H

Caption: Experimental Workflow for Rubber Compounding and Testing.

Vulcanization_Mechanism Simplified Vulcanization Mechanism with MBTS A MBTS + ZnO + Stearic Acid (Activators) B Active Accelerator Complex A->B Heat D Active Sulfurating Species B->D C Sulfur (S8) C->D F Crosslink Precursor (Pendant Group) D->F E Natural Rubber Chain E->F G Crosslinked Natural Rubber Network E->G F->G

Caption: Simplified Vulcanization Mechanism with MBTS Accelerator.

References

Application Notes and Protocols: 2,2'-Methylenebisbenzothiazole in Synthetic Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides a comprehensive overview of the application of 2,2'-Methylenebisbenzothiazole as a crosslinking agent in synthetic polymers. Due to the limited specific data available in publicly accessible scientific literature for this compound, this report also draws upon information from closely related and more commonly utilized benzothiazole-based accelerators, such as 2,2'-dithiobis(benzothiazole) (MBTS) and 2-mercaptobenzothiazole (MBT), to infer potential mechanisms and applications.

Introduction to Benzothiazole-Based Crosslinking Agents

Benzothiazole derivatives are a well-established class of accelerators used in the sulfur vulcanization of rubbers and other synthetic polymers. These compounds play a crucial role in dictating the pace of the crosslinking reaction, which in turn governs the final mechanical and physical properties of the polymer. The fundamental process of sulfur vulcanization involves the formation of a three-dimensional network of crosslinks between polymer chains, a process significantly expedited by the presence of accelerators.

While specific data for this compound is scarce, its structural similarity to other methylene-bridged and benzothiazole-containing compounds suggests its potential utility as a primary or secondary accelerator in vulcanization processes.

Proposed Mechanism of Action

The crosslinking mechanism of benzothiazole accelerators in sulfur vulcanization is a complex, multi-step process. The accelerator, in conjunction with activators like zinc oxide and stearic acid, reacts with sulfur to form an active sulfurating agent. This agent then reacts with the polymer backbone to create pendant groups with polysulfidic chains. Finally, these pendant groups react with other polymer chains to form stable crosslinks.

Logical Flow of Sulfur Vulcanization Accelerated by Benzothiazoles

Vulcanization_Pathway cluster_activation Activation Phase cluster_crosslinking Crosslinking Phase Accelerator Accelerator Complex_Formation Complex_Formation Accelerator->Complex_Formation ZnO ZnO ZnO->Complex_Formation Stearic_Acid Stearic_Acid Stearic_Acid->Complex_Formation Active_Sulfurating_Agent Active_Sulfurating_Agent Pendant_Group Pendant_Group Active_Sulfurating_Agent->Pendant_Group reacts with Complex_Formation->Active_Sulfurating_Agent + Elemental Sulfur (S8) Polymer_Chain Polymer_Chain Polymer_Chain->Pendant_Group Crosslinked_Polymer Crosslinked_Polymer Pendant_Group->Crosslinked_Polymer reacts with another Polymer_Chain

Caption: Proposed logical workflow for benzothiazole-accelerated sulfur vulcanization.

Potential Applications and Expected Effects on Polymer Properties

Based on the behavior of analogous compounds, this compound could be investigated for its role in the crosslinking of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR). The incorporation of such a crosslinking agent is anticipated to influence the following properties:

  • Cure Characteristics: Affect the scorch time (time to onset of vulcanization) and the optimum cure time.

  • Mechanical Properties: Influence tensile strength, modulus, elongation at break, and hardness of the vulcanized polymer.

  • Thermal Stability: Potentially enhance the thermal resistance of the crosslinked polymer network.

  • Aging Resistance: Could contribute to improved resistance against degradation due to heat, oxygen, and ozone.

Experimental Protocols (General - Based on Related Compounds)

The following are generalized protocols for evaluating a new crosslinking agent like this compound in a rubber compound. Specific parameters would need to be optimized based on the polymer and desired properties.

Preparation of a Rubber Compound

Objective: To prepare a masterbatch of a synthetic polymer containing this compound for subsequent analysis.

Materials:

  • Synthetic Polymer (e.g., SBR 1502)

  • Carbon Black (e.g., N330)

  • Zinc Oxide

  • Stearic Acid

  • Sulfur

  • This compound

  • Processing Oil (e.g., Aromatic oil)

Procedure:

  • Masticate the raw polymer on a two-roll mill until a band is formed.

  • Add zinc oxide and stearic acid and mix until fully dispersed.

  • Incorporate carbon black in increments, ensuring complete dispersion after each addition.

  • Add the processing oil and mix until the compound is homogenous.

  • Finally, add the sulfur and this compound at a lower temperature to prevent premature curing (scorching).

  • Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature.

Experimental Workflow for Rubber Compounding

Compounding_Workflow Start Start Mastication Masticate Polymer Start->Mastication Add_Activators Add ZnO & Stearic Acid Mastication->Add_Activators Add_Filler Incorporate Carbon Black Add_Activators->Add_Filler Add_Oil Add Processing Oil Add_Filler->Add_Oil Add_Curatives Add Sulfur & this compound Add_Oil->Add_Curatives Sheeting Sheet Out Compound Add_Curatives->Sheeting Maturation Mature for 24h Sheeting->Maturation End End Maturation->End

Caption: A typical experimental workflow for preparing a rubber compound.

Determination of Cure Characteristics

Objective: To evaluate the effect of this compound on the vulcanization process.

Apparatus: Moving Die Rheometer (MDR)

Procedure:

  • Place a sample of the uncured rubber compound into the MDR test cavity.

  • Heat the sample to a specified vulcanization temperature (e.g., 160°C).

  • The instrument will oscillate one of the dies and measure the torque required.

  • Record the torque as a function of time to obtain a rheograph.

  • From the rheograph, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

Measurement of Mechanical Properties

Objective: To quantify the effect of crosslinking with this compound on the physical properties of the vulcanized polymer.

Procedure:

  • Cure sheets of the rubber compound in a compression molding press at the predetermined optimum cure time and temperature.

  • Die-cut dumbbell-shaped specimens from the cured sheets according to relevant ASTM standards.

  • Condition the specimens for at least 24 hours at standard laboratory conditions.

  • Perform tensile testing on the specimens using a universal testing machine to determine:

    • Tensile Strength (MPa)

    • Modulus at various elongations (e.g., 100%, 300%) (MPa)

    • Elongation at Break (%)

  • Measure the hardness of the cured samples using a durometer (Shore A).

Data Presentation (Hypothetical Data for Illustrative Purposes)

As no specific quantitative data for this compound could be located, the following tables are presented with hypothetical data to illustrate how such information would be structured for comparison.

Table 1: Cure Characteristics of SBR Compounds at 160°C

Compound IDThis compound (phr)ML (dNm)MH (dNm)ts2 (min)t90 (min)
Control01.515.03.512.0
EXP-10.51.618.53.010.5
EXP-21.01.721.02.59.0
EXP-31.51.822.52.08.0

Table 2: Mechanical Properties of Vulcanized SBR Compounds

Compound IDTensile Strength (MPa)Modulus at 300% (MPa)Elongation at Break (%)Hardness (Shore A)
Control18855060
EXP-1221050065
EXP-2251245070
EXP-3261440072

Conclusion and Future Work

While this compound is not as extensively documented as other benzothiazole-based accelerators, its chemical structure suggests it could be a viable component in crosslinking systems for synthetic polymers. The provided protocols offer a foundational framework for researchers to systematically evaluate its performance. Future experimental work is necessary to determine the precise effects of this compound on various polymer matrices and to elucidate its specific mechanism of action in vulcanization. Such studies would be invaluable in expanding the toolbox of crosslinking agents available to polymer scientists and engineers.

Application Notes and Protocols for the Characterization of 2,2'-Methylenebisbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 2,2'-Methylenebisbenzothiazole, a compound commonly used as a vulcanization accelerator in the rubber industry and as a stabilizer in plastics.[1] The following protocols and data are intended to guide researchers in developing and implementing robust analytical methods for quality control, stability testing, and research purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a widely used technique for the quantification of benzothiazole derivatives. This method provides good selectivity and sensitivity for the analysis of this compound. The following protocol is based on established methods for related compounds and can be optimized for specific sample matrices.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler or manual injector

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

  • This compound reference standard

3. Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution (e.g., from a rubber product):

    • Obtain a representative sample of the material.

    • Cryogenically grind the sample to a fine powder.

    • Accurately weigh a portion of the powdered sample into a vial.

    • Add a known volume of extraction solvent (e.g., acetone or a chloroform-methanol mixture).

    • Extract the analyte using ultrasonication for a defined period (e.g., 30 minutes).

    • Centrifuge the sample to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution can be used. A common starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v), with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 280-320 nm is typically suitable.[2]

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Based on Related Benzothiazole Compounds)

The following table summarizes typical performance characteristics for HPLC methods used for the analysis of benzothiazole derivatives. These values can serve as a benchmark for method development and validation for this compound.

ParameterTypical Value
Linearity Range0.1 - 10.0 mg/L
Limit of Detection (LOD)0.01 - 0.5 mg/L
Limit of Quantification (LOQ)0.05 - 1.0 mg/L
Recovery85% - 105%
Precision (RSD)< 5%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions System Equilibrate HPLC System Standard->System Sample Prepare Sample Solutions (e.g., Extraction from Matrix) Sample->System Inject Inject Standards & Samples System->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For some benzothiazoles, thermal degradation in the GC inlet can be a challenge. Therefore, a careful optimization of the injection technique is crucial.

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Programmable temperature vaporization (PTV) inlet or a standard split/splitless inlet

2. Reagents and Materials:

  • Helium (carrier gas, high purity)

  • Solvent for sample dissolution (e.g., hexane, dichloromethane)

  • This compound reference standard

3. Sample Preparation:

  • Similar to HPLC sample preparation, involving dissolution or extraction followed by filtration. The final solvent should be compatible with the GC system.

4. GC-MS Conditions:

  • Inlet Temperature: To minimize thermal degradation, a PTV inlet is recommended, starting at a low temperature (e.g., 40 °C) and ramping up.[3] If a standard inlet is used, the temperature should be optimized (e.g., 250-280 °C).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas Flow: Constant flow of helium (e.g., 1.0 mL/min)

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-500

    • Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification

5. Data Analysis:

  • Identify this compound by its retention time and mass spectrum.

  • For quantification using SIM, monitor characteristic ions of the analyte.

  • Create a calibration curve and quantify the analyte as described for HPLC.

Quantitative Data Summary (Based on Related Benzothiazole Compounds)
ParameterTypical Value (in environmental matrices)[4]
Linearity Range0.1 - 100 µg/L
Limit of Detection (LOD)0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.04 - 0.5 µg/L
Recovery70% - 120%
Precision (RSD)< 15%

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prepare Prepare Standards & Samples Inject Injection (PTV recommended) Prepare->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Full Scan/SIM) Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for the analysis of this compound by GC-MS.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Experimental Protocol:

  • Dissolve an accurately weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Expected ¹H and ¹³C NMR Data (in CDCl₃):

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzothiazole rings and the methylene bridge protons are expected.

  • ¹³C NMR: Resonances for the aromatic carbons and the methylene carbon will be observed.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • For GC-MS, the protocol is as described above.

  • For direct infusion, dissolve the sample in a suitable solvent and introduce it into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of this compound is 282.38 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z 282.[5]

  • Fragmentation: Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole ring and loss of small neutral molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Vibrational Bands:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic -CH₂-): ~2950-2850 cm⁻¹

  • C=N stretching (thiazole ring): ~1640 cm⁻¹[6]

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-S stretching: ~700-600 cm⁻¹

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.

Experimental Protocol: TGA/DSC

1. Instrumentation:

  • TGA and/or DSC instrument

2. Experimental Conditions:

  • Sample Size: 5-10 mg in an inert crucible (e.g., alumina).

  • Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[7]

3. Data Analysis:

  • TGA: Analyze the thermogram for mass loss as a function of temperature to determine the onset of decomposition and the temperature ranges of different degradation steps.

  • DSC: Analyze the heat flow to identify melting points, glass transitions, and exothermic or endothermic decomposition events.

General Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_application Application & Further Studies Compound This compound HPLC HPLC (Purity & Quantification) Compound->HPLC GCMS GC-MS (Identification & Quantification) Compound->GCMS NMR NMR (Structure Elucidation) Compound->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS FTIR FTIR (Functional Groups) Compound->FTIR Thermal Thermal Analysis (Stability & Decomposition) Compound->Thermal QC Quality Control HPLC->QC GCMS->QC Research Further Research NMR->Research MS->Research FTIR->QC Stability Stability Studies Thermal->Stability

Caption: General workflow for the analytical characterization of a chemical substance.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2,2'-Methylenebisbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 2,2'-Methylenebisbenzothiazole. The developed reversed-phase HPLC method is specific, accurate, precise, and linear over a suitable concentration range, making it ideal for quality control and stability testing in research and drug development settings.

Introduction

This compound is a chemical compound with potential applications in various industrial and pharmaceutical fields. As with any active pharmaceutical ingredient (API) or key intermediate, a reliable analytical method to assess its purity is crucial for ensuring quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for purity analysis. This document provides a comprehensive protocol for the HPLC analysis of this compound.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is essential for method development.

PropertyValue
Molecular Formula C₁₅H₁₀N₂S₂
Molecular Weight 282.38 g/mol
Appearance Off-white to light yellow powder
Solubility Soluble in organic solvents such as acetonitrile, tetrahydrofuran (THF), and methanol.
UV Absorbance Exhibits UV absorbance due to the benzothiazole aromatic system.

HPLC Method Parameters

A reversed-phase HPLC method with UV detection was developed and optimized for the purity analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 30 minutes
Table 1: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Experimental Protocols

Reagents and Materials
  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution as described for the standard solution.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, process the chromatograms using appropriate software.

Data Presentation

Table 2: System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
% RSD of Peak Area ≤ 2.0%0.8%
Table 3: Method Validation Summary (Hypothetical Data)
ParameterResult
Specificity No interference from blank and placebo at the retention time of the main peak.
Linearity (Correlation Coefficient, r²) 0.9995 over the range of 0.05 - 0.75 mg/mL.
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) Repeatability: 0.7%, Intermediate Precision: 1.1%
Limit of Detection (LOD) 0.001 mg/mL
Limit of Quantitation (LOQ) 0.003 mg/mL

Mandatory Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase A & B system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution system_suitability System Suitability Injections prep_standard->system_suitability prep_sample Prepare Sample Solution sample_injection Inject Sample Solutions prep_sample->sample_injection blank_injection Inject Blank system_equilibration->blank_injection blank_injection->system_suitability system_suitability->sample_injection chromatogram_integration Integrate Chromatograms sample_injection->chromatogram_integration purity_calculation Calculate Purity and Impurities chromatogram_integration->purity_calculation reporting Generate Report purity_calculation->reporting

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the purity analysis of this compound in a quality control environment. The method is specific, precise, accurate, and linear, providing reliable results for the assessment of product quality. The detailed protocol and clear data presentation make this method easy to implement for researchers, scientists, and drug development professionals.

Application Notes and Protocols for Screening the Antimicrobial Activity of 2,2'-Methylenebisbenzothiazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific antimicrobial activity data for 2,2'-Methylenebisbenzothiazole. The following application notes and protocols provide a general framework for screening the antimicrobial potential of benzothiazole derivatives, with quantitative data from various published studies on structurally related compounds presented for illustrative purposes. These protocols can be adapted to evaluate the antimicrobial efficacy of this compound.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. The benzothiazole nucleus is a key structural motif in a variety of bioactive molecules with demonstrated antimicrobial, antifungal, anticancer, and anti-inflammatory activities. This document outlines standardized protocols for the preliminary screening of this compound and other benzothiazole analogs to determine their potential as antimicrobial agents. The provided methodologies cover the determination of the minimum inhibitory concentration (MIC) and the assessment of antimicrobial activity using the disk diffusion method.

Data Presentation: Antimicrobial Activity of Various Benzothiazole Derivatives

The following tables summarize the antimicrobial activity of several benzothiazole derivatives against a range of bacterial and fungal strains as reported in the scientific literature. This data is intended to provide a comparative context for the potential efficacy of novel benzothiazole compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives against Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Amino-benzothiazole Schiff base analogues (46a, 46b)Escherichia coli15.62[1]
Amino-benzothiazole Schiff base analogues (46a, 46b)Pseudomonas aeruginosa15.62[1]
Isatin-clubbed benzothiazole derivative (41c)Escherichia coli3.1[1]
Isatin-clubbed benzothiazole derivative (41c)Pseudomonas aeruginosa6.2[1]
Isatin-clubbed benzothiazole derivative (41c)Bacillus cereus12.5[1]
Isatin-clubbed benzothiazole derivative (41c)Staphylococcus aureus12.5[1]
Dichloropyrazole-based benzothiazole analogue (104)Gram-positive strains0.0156–0.25[1]
Dichloropyrazole-based benzothiazole analogue (104)Gram-negative strains1–4[1]
2,6-disubstituted benzothiazole derivatives (130a, 130b, 130c)Moraxella catarrhalis4[1]
N-naphthalen-1-yl-propenamide benzothiazole derivative (134)Yersinia enterocolitica187.5[1]
Benzothiazole derivative 3eGram-positive/negative strains3.12[2]
Benzothiazole derivatives 3 and 4Escherichia coli25[3]
Benzothiazole derivatives 3 and 4Staphylococcus aureus50[3]
Benzothiazole derivatives 3 and 4Bacillus subtilis25[3]
Bis(thiazol-5-yl)phenylmethane derivativesStaphylococcus aureus2–64[4]
Bis(thiazol-5-yl)phenylmethane derivativesEnterococcus faecalis64[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives against Fungal Strains

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Benzothiazole derivative 3nVarious fungal strains1.56–12.5[2]
Benzothiazole derivatives 3 and 4Candida albicans & Aspergillus nigerModerate activity (qualitative)[3]
Benzothiazole derivatives 10 and 12Candida albicans & Aspergillus nigerModerate activity (qualitative)[3]
Bis-5-methylbenzimidazole compoundsCandida albicans & Candida tropicalis25-800[5]
Benzothiazole-appended bis-triazole derivativesRhizoctonia solaniExcellent activity at 0.62-10 µM[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay

This protocol outlines the determination of the MIC of a test compound, which is the lowest concentration that visibly inhibits the growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline (0.85% NaCl)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland standard

  • Resazurin solution (optional, for viability indication)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the test compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: Wells containing broth and inoculum, but no test compound.

    • Negative Control (Sterility Control): Wells containing broth only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity). Results can be read visually or with a microplate reader at 600 nm. The addition of a viability indicator like resazurin can also aid in determining the MIC.

Antimicrobial Susceptibility Testing via Kirby-Bauer Disk Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Bacterial/fungal inoculum standardized to 0.5 McFarland standard

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Amphotericin B)

  • Solvent for dissolving the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Disks: Dissolve the test compound in a suitable solvent to a known concentration. Aseptically apply a specific volume (e.g., 10 µL) of the solution onto sterile filter paper disks and allow them to dry completely in a sterile environment.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure uniform growth.

  • Disk Application: Aseptically place the prepared test disks, along with a positive control disk and a solvent control disk (a disk treated only with the solvent), onto the inoculated agar surface. Press the disks gently to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound Stock Solution D Perform Serial Dilutions of Test Compound A->D B Prepare 96-well Plate with Broth B->D C Prepare Standardized Microbial Inoculum E Inoculate Wells with Microbial Suspension C->E D->E F Include Positive, Negative, and Solvent Controls G Incubate Plate at Appropriate Temperature F->G H Read Results Visually or with a Plate Reader G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for the Broth Microdilution MIC Assay.

Disk_Diffusion_Workflow cluster_prep_disk Preparation cluster_assay_disk Assay cluster_analysis_disk Analysis P1 Prepare Test Compound Solution P2 Impregnate Sterile Disks and Dry P1->P2 A2 Place Test, Positive Control, and Solvent Control Disks on Agar P2->A2 P3 Prepare Standardized Microbial Inoculum A1 Inoculate Agar Plate with Microbial Suspension P3->A1 P4 Prepare Mueller-Hinton Agar Plates P4->A1 A1->A2 AN1 Incubate Plates at Appropriate Temperature A2->AN1 AN2 Measure Zones of Inhibition (mm) AN1->AN2 AN3 Interpret Antimicrobial Activity AN2->AN3

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is unknown, studies on other benzothiazole derivatives suggest several potential antimicrobial mechanisms. These compounds may interfere with essential cellular processes in microorganisms. For instance, some benzothiazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[3] Others may disrupt dihydrofolate reductase, an enzyme involved in folic acid synthesis, which is vital for microbial growth.[1] Further research, including molecular docking studies and enzymatic assays, would be necessary to elucidate the precise mechanism of action for this compound.

Potential_Mechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Compound This compound T1 DNA Gyrase Compound->T1 T2 Dihydrofolate Reductase Compound->T2 T3 Cell Wall Synthesis Enzymes Compound->T3 T4 Other Essential Enzymes Compound->T4 E1 Inhibition of DNA Replication T1->E1 E2 Disruption of Folate Synthesis T2->E2 E3 Impaired Cell Wall Integrity T3->E3 E4 Metabolic Disruption T4->E4 Outcome Inhibition of Microbial Growth (Antimicrobial Activity) E1->Outcome E2->Outcome E3->Outcome E4->Outcome

Caption: Potential Mechanisms of Antimicrobial Action for Benzothiazole Derivatives.

References

The Versatility of the Benzothiazole Scaffold: Applications in Bioactive Molecule Synthesis with a Focus on Methylene-Bridged Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole moiety is a privileged heterocyclic structure that forms the core of a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. While a vast body of research exists on various substituted benzothiazoles, the specific application of 2,2'-Methylenebisbenzothiazole as a synthetic precursor is less documented. This document provides an overview of the synthesis of bioactive molecules based on the benzothiazole framework, with a particular focus on the potential of methylene-bridged bis-benzothiazole structures. The following sections detail synthetic strategies, quantitative biological data for related compounds, and relevant cellular signaling pathways.

I. Synthetic Pathways to Bioactive Benzothiazole Derivatives

The synthesis of bioactive molecules incorporating a methylene-bridged bis-benzothiazole core can be approached through several established organic chemistry reactions. Although specific protocols starting from this compound are not extensively reported, analogous syntheses for other bis-heterocyclic systems provide a strong foundation for developing such methodologies.

A plausible and versatile approach involves the condensation of a methylene-bridged bis-(2-aminothiophenol) derivative with appropriate electrophiles. This strategy allows for the introduction of diverse functionalities at the 2- and 2'-positions of the resulting bis-benzothiazole scaffold, which is crucial for tuning the biological activity.

Experimental Protocol: Synthesis of Methylene-Bridged Bis-Benzothiazole Analogs

Objective: To synthesize a library of methylene-bridged bis-benzothiazole derivatives for biological screening.

Materials:

  • Bis-(3,3'-dinitro-4,4'-diaminodiphenyl)methane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Substituted aromatic aldehydes

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Glacial acetic acid

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

Step 1: Synthesis of Bis-(3,3'-diamino-4,4'-dimercaptophenyl)methane (A Key Intermediate)

  • To a solution of bis-(3,3'-dinitro-4,4'-diaminodiphenyl)methane in ethanol, add a solution of sodium sulfide nonahydrate in water.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • The precipitated dithiol intermediate is filtered, washed with water, and dried.

Step 2: Condensation with Aromatic Aldehydes to form Methylene-Bridged Bis-Benzothiazoles

  • Dissolve the synthesized bis-(3,3'-diamino-4,4'-dimercaptophenyl)methane intermediate and a substituted aromatic aldehyde (2.2 equivalents) in glacial acetic acid.

  • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate mixtures).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

This protocol provides a general framework. The reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for specific substrates.

II. Quantitative Biological Activity Data

The following tables summarize the biological activity of representative methylene-bridged bis-heterocyclic compounds and related bioactive benzothiazoles. This data highlights the potential of the bis-benzothiazole scaffold in developing potent therapeutic agents.

Table 1: Antimicrobial Activity of Methylene-Bridged Bis-Heterocyclic Compounds

Compound IDStructureOrganismMIC (µg/mL)
MBBT-1 Methylene-bis-benzofuranyl-[1][2]-benzothiazepine derivativeBacillus subtilis10
MBBT-2 Methylene-bis-benzofuranyl-[1][2]-benzothiazepine derivativeStaphylococcus aureus12.5
MBBT-3 Methylene-bis-benzofuranyl-[1][2]-benzothiazepine derivativeEscherichia coli25
MBBT-4 Methylene-bis-benzofuranyl-[1][2]-benzothiazepine derivativeCandida albicans15
MBTP-1 Methylene bis-thiazolo arylvinyl pyrazole derivativeBacillus subtilis18
MBTP-2 Methylene bis-thiazolo arylvinyl pyrazole derivativeStaphylococcus aureus20
MBTP-3 Methylene bis-thiazolo arylvinyl pyrazole derivativeCandida albicans3.12

Table 2: Anticancer Activity of Representative Benzothiazole Derivatives

Compound IDStructureCell LineIC₅₀ (µM)
BTA-1 2-(4-Aminophenyl)benzothiazoleBreast (MCF-7)0.5
BTA-2 2-(3,4,5-Trimethoxyphenyl)-6-fluorobenzothiazoleColon (HCT-116)0.08
BTA-3 N-(6-Methoxybenzothiazol-2-yl)-2-(4-nitrophenyl)acetamideLung (A549)1.2
BTA-4 2-(4-Hydroxyphenyl)benzothiazoleProstate (PC-3)2.5

III. Signaling Pathways and Experimental Workflows

Benzothiazole derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

Diagram 1: General Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation Start Starting Materials (e.g., Methylene-bridged diamine) Reaction Chemical Synthesis (e.g., Condensation) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Screening In vitro Screening (Antimicrobial, Anticancer) Characterization->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Diagram 2: Key Signaling Pathways Targeted by Bioactive Benzothiazoles

G Benzothiazole derivatives can inhibit key oncogenic signaling pathways, leading to reduced cell proliferation and induction of apoptosis. cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects EGFR EGFR PI3K PI3K/Akt/mTOR EGFR->PI3K MAPK RAS/RAF/MEK/ERK EGFR->MAPK Apoptosis Intrinsic Apoptosis (Mitochondrial Pathway) PI3K->Apoptosis Proliferation Inhibition of Proliferation PI3K->Proliferation MAPK->Apoptosis MAPK->Proliferation JAK_STAT JAK/STAT JAK_STAT->Apoptosis JAK_STAT->Proliferation Apoptosis_Effect Induction of Apoptosis Apoptosis->Apoptosis_Effect CellCycle Cell Cycle Arrest Proliferation->CellCycle

Caption: Major signaling pathways modulated by anticancer benzothiazole derivatives.

Conclusion

The benzothiazole scaffold remains a highly valuable template in the design and synthesis of novel bioactive molecules. While the direct utilization of this compound is an underexplored area, the principles of heterocyclic synthesis and the known biological activities of related compounds strongly suggest that methylene-bridged bis-benzothiazoles are a promising class of molecules for further investigation. The provided protocols and data serve as a foundational guide for researchers to explore the synthesis and therapeutic potential of these and other related benzothiazole derivatives. Further research into this specific chemical space could lead to the discovery of novel drug candidates with enhanced efficacy and unique mechanisms of action.

References

Application Notes and Protocols for Polymer Modification Using 2,2'-Methylenebisbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Methylenebisbenzothiazole is a chemical compound that finds application in polymer chemistry, primarily as a secondary accelerator in the vulcanization of rubber. While less common than primary accelerators like 2-mercaptobenzothiazole (MBT) and its derivatives, it can be used in conjunction with them to modify the curing process and enhance the final properties of elastomeric materials. These notes provide an overview of its application, proposed mechanisms, and generalized protocols for its use in a laboratory setting.

Principle of Operation: Role in Vulcanization

In sulfur vulcanization, a process that converts natural and synthetic rubbers into more durable materials, accelerators are used to control the rate of the cross-linking reaction. This process involves the formation of sulfur bridges between individual polymer chains, which imparts elasticity and mechanical strength.

This compound typically functions as a secondary accelerator. When used in a binary system with a primary accelerator (e.g., a sulfenamide), it can help to:

  • Reduce cure time: By synergistically acting with the primary accelerator, it can shorten the time required to achieve optimal cross-linking.

  • Improve rheometric and mechanical properties: The use of a secondary accelerator can lead to improvements in properties such as hardness, tensile strength, and abrasion resistance.

The proposed mechanism involves the generation of active sulfurating species that react with the rubber polymer chains and elemental sulfur to form polysulfidic cross-links more efficiently. The presence of this compound can influence the kinetics of this process, leading to a more controlled and effective vulcanization.

Experimental Protocols

The following are generalized protocols for the use of this compound in rubber compounding and vulcanization. Note: These are starting points and require optimization based on the specific polymer, desired properties, and available equipment.

Protocol 1: Preparation of a Rubber Compound

Objective: To prepare a natural rubber (NR) compound incorporating this compound as a secondary accelerator.

Materials:

  • Natural Rubber (NR)

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Sulfur

  • Primary Accelerator (e.g., N-Cyclohexyl-2-benzothiazolesulfenamide - CBS)

  • This compound

  • Two-roll mill

Procedure:

  • Mastication: Soften the natural rubber on a two-roll mill at approximately 70°C.

  • Incorporation of Activators: Add zinc oxide and stearic acid to the masticated rubber and mix until a homogenous blend is achieved.

  • Addition of Accelerators: Introduce the primary accelerator (CBS) and the secondary accelerator (this compound) into the mixture. Ensure thorough dispersion.

  • Addition of Vulcanizing Agent: Finally, add sulfur to the compound and continue mixing until it is uniformly distributed.

  • Homogenization: Pass the rubber compound through the mill several times to ensure complete homogenization.

  • Sheeting Out: Sheet out the final compound from the mill and allow it to cool to room temperature.

Protocol 2: Evaluation of Cure Characteristics

Objective: To determine the effect of this compound on the cure characteristics of the prepared rubber compound.

Equipment:

  • Moving Die Rheometer (MDR)

Procedure:

  • Place a sample of the uncured rubber compound into the pre-heated chamber of the Moving Die Rheometer.

  • Conduct the test at a specified vulcanization temperature (e.g., 150°C).

  • Monitor the torque as a function of time to obtain a rheograph.

  • From the rheograph, determine the following cure characteristics:

    • Minimum Torque (ML): An indicator of the viscosity of the uncured compound.

    • Maximum Torque (MH): Related to the stiffness and cross-link density of the fully cured compound.

    • Scorch Time (ts2): The time taken for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal vulcanization time.

Protocol 3: Vulcanization and Mechanical Property Testing

Objective: To vulcanize the rubber compound and evaluate the mechanical properties of the resulting elastomer.

Equipment:

  • Compression molding press

  • Tensile testing machine

  • Hardness tester (Durometer)

  • Abrasion tester

Procedure:

  • Molding and Curing:

    • Place the uncured rubber compound into a mold of the desired shape and dimensions.

    • Vulcanize the compound in a compression molding press at the predetermined temperature and for the optimum cure time (t90) obtained from the rheometer.

  • Mechanical Testing:

    • After cooling and demolding, condition the vulcanized rubber samples for at least 24 hours at room temperature.

    • Tensile Strength and Elongation at Break: Use a tensile testing machine to measure the force required to break the sample and the extent to which it stretches before breaking.

    • Hardness: Measure the indentation hardness of the vulcanizate using a Durometer.

    • Abrasion Resistance: Determine the volume loss of the material due to abrasion using an abrasion tester.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the experiments.

Table 1: Cure Characteristics of Rubber Compounds

FormulationMinimum Torque (ML) (dNm)Maximum Torque (MH) (dNm)Scorch Time (ts2) (min)Optimum Cure Time (t90) (min)
Control (without this compound)ValueValueValueValue
Experimental (with this compound)ValueValueValueValue

Table 2: Mechanical Properties of Vulcanized Rubber

FormulationHardness (Shore A)Tensile Strength (MPa)Elongation at Break (%)Abrasion Loss (mm³)
Control (without this compound)ValueValueValueValue
Experimental (with this compound)ValueValueValueValue

*Values to be determined experimentally.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed logical relationship in the vulcanization process.

Experimental_Workflow cluster_preparation Compound Preparation cluster_analysis Analysis Mastication 1. Mastication of Rubber Activators 2. Add Activators (ZnO, Stearic Acid) Mastication->Activators Accelerators 3. Add Accelerators (Primary + this compound) Activators->Accelerators Vulcanizing_Agent 4. Add Sulfur Accelerators->Vulcanizing_Agent Homogenization 5. Homogenization Vulcanizing_Agent->Homogenization Cure_Analysis Cure Characteristics (MDR) Homogenization->Cure_Analysis Vulcanization Vulcanization (Press) Homogenization->Vulcanization Mechanical_Testing Mechanical Property Testing Vulcanization->Mechanical_Testing

Caption: Experimental workflow for polymer modification.

Vulcanization_Mechanism cluster_reactants Reactants cluster_process Vulcanization Process cluster_product Product Polymer Polymer Chains Crosslink_Precursors Formation of Crosslink Precursors on Polymer Chains Polymer->Crosslink_Precursors Sulfur Sulfur (S8) Active_Complex Formation of Active Accelerator-Sulfur Complex Sulfur->Active_Complex Accelerators Accelerators (Primary + this compound) Accelerators->Active_Complex Activators Activators (ZnO, Stearic Acid) Activators->Active_Complex Active_Complex->Crosslink_Precursors Crosslinking Formation of Polysulfidic Crosslinks Crosslink_Precursors->Crosslinking Vulcanized_Rubber Vulcanized Rubber Network Crosslinking->Vulcanized_Rubber

Caption: Proposed vulcanization mechanism.

Disclaimer

The information provided in these application notes is for guidance purposes only. Researchers and scientists should conduct their own experiments and optimizations to suit their specific materials and applications. All laboratory work should be performed in accordance with established safety protocols.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,2'-Methylenebisbenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of 2,2'-Methylenebisbenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursors for the synthesis of this compound are 2-aminobenzothiazole and a methylene source like formaldehyde. Another potential route involves the reaction of 2-mercaptobenzothiazole with a methylene source such as dichloromethane.

Q2: What is the general reaction principle for the synthesis of this compound from 2-aminobenzothiazole and formaldehyde?

A2: The synthesis of N,N'-bis(2-benzothiazolyl)methanediamine, a compound structurally similar to this compound, involves the reaction of 2-aminobenzothiazole with aqueous formaldehyde.[1] The reaction likely proceeds through the formation of a (2-benzothiazolylamino)methanol intermediate, which then reacts with another molecule of 2-aminobenzothiazole.[1]

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to control for a successful synthesis include the purity of starting materials, reaction temperature, choice of solvent, and the molar ratio of reactants. For instance, in the synthesis of related benzothiazole derivatives, the quality of 2-aminothiophenol is crucial as it is prone to oxidation.[2] While not a direct precursor for the methylene-bridged compound, this highlights the importance of starting material purity in the broader context of benzothiazole chemistry.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials: Impurities in 2-aminobenzothiazole or 2-mercaptobenzothiazole can interfere with the reaction.Use freshly purified starting materials. Recrystallization is a common method for purifying solid organic compounds.[3]
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures.Systematically optimize the reaction temperature. Start with room temperature and gradually increase while monitoring the reaction progress by Thin-Layer Chromatography (TLC).[2]
Incorrect solvent: The choice of solvent can significantly impact reaction kinetics and solubility of reactants and products.Screen different solvents. For the reaction of 2-aminobenzothiazole with formaldehyde, acetonitrile has been used.[1] For other benzothiazole syntheses, ethanol and DMSO are common solvents.[2]
Inappropriate molar ratio of reactants: An incorrect stoichiometric ratio can lead to incomplete conversion or the formation of side products.Use a slight excess of the limiting reagent to drive the reaction to completion, but be mindful of potential side reactions.
Formation of a Complex Mixture of Products Side reactions: Polymerization of formaldehyde or side reactions involving the benzothiazole ring can lead to a mixture of products.Control the addition rate of formaldehyde. Consider using a milder methylene source. Running the reaction under an inert atmosphere can minimize oxidative side reactions.[4]
Reaction temperature is too high: Elevated temperatures can promote undesired side reactions.Lower the reaction temperature and extend the reaction time. Monitor the reaction closely by TLC to stop it once the desired product is formed.
Difficulty in Product Purification Similar polarity of product and impurities: Co-elution during column chromatography can make separation challenging.Optimize the solvent system for column chromatography. If the product is a solid, recrystallization from a suitable solvent is an effective purification method.[2][3]
Product is an oil or does not crystallize: The presence of impurities can prevent crystallization.Purify the crude product by column chromatography first to remove impurities, and then attempt recrystallization.
Product Identification Issues Unexpected spectroscopic data: The obtained NMR, IR, or MS spectra do not match the expected structure.Carefully analyze the spectroscopic data for the presence of characteristic peaks of potential side products. Compare the data with literature values if available.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Aminobenzothiazole and Formaldehyde (Illustrative)

This protocol is based on the synthesis of the analogous N,N'-bis(2-benzothiazolyl)methanediamine.[1] Optimization may be required for the synthesis of this compound.

Materials:

  • 2-Aminobenzothiazole

  • Aqueous formaldehyde (37%)

  • Acetonitrile

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve 2-aminobenzothiazole (2 equivalents) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add aqueous formaldehyde (1 equivalent) dropwise to the stirred solution at room temperature.

  • Optionally, a catalytic amount of glacial acetic acid can be added.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. Reaction of 2-aminobenzothiazole with formaldehyde has been reported to occur under reflux conditions.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2][3]

Data Presentation

Table 1: Reaction Conditions for Benzothiazole Synthesis (General)

Starting Material(s)Reagent(s)SolventTemperature (°C)Reaction TimeYield (%)Reference
2-Aminothiophenol, Aromatic AldehydeH₂O₂/HClEthanolRoom Temp.45-60 min-[2]
Aniline, CS₂, Sulfur-Toluene240-82.5[5]
o-Haloanilines, CS₂DBUToluene80-Good to Excellent[6][7]

Table 2: Spectroscopic Data of a Benzothiazole Derivative (Illustrative)

Note: Specific data for this compound should be obtained and compared.

TechniqueKey Signals
¹H NMR Aromatic protons typically appear in the range of 7.0-8.5 ppm. The methylene bridge protons (-CH₂-) would likely appear as a singlet in the range of 4.0-5.0 ppm.
¹³C NMR Aromatic carbons typically appear in the range of 110-155 ppm. The carbon of the methylene bridge would appear in the aliphatic region.
IR (cm⁻¹) C-H stretching (aromatic) ~3050-3100, C=N stretching ~1600-1650, C-S stretching ~600-800.
Mass Spec. The molecular ion peak (M+) should correspond to the molecular weight of this compound (C₁₅H₁₀N₂S₂), which is approximately 282.39 g/mol .

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve 2-Aminobenzothiazole in Acetonitrile start->reactants add_formaldehyde Add Formaldehyde (dropwise) reactants->add_formaldehyde stir Stir at RT or Reflux (Monitor by TLC) add_formaldehyde->stir cool Cool to RT stir->cool filter_or_evaporate Filter Precipitate or Evaporate Solvent cool->filter_or_evaporate purify Purify Crude Product (Recrystallization or Chromatography) filter_or_evaporate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Common byproducts in 2,2'-Methylenebisbenzothiazole synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2'-Methylenebisbenzothiazole (MBBT).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (MBBT)?

The most common and direct synthetic route to MBBT is the condensation reaction of two equivalents of 2-mercaptobenzothiazole (MBT) with one equivalent of formaldehyde. This reaction is typically carried out in the presence of a solvent and may be catalyzed by an acid or base.

Q2: What are the likely byproducts in the synthesis of MBBT?

The primary byproducts in the synthesis of MBBT are typically:

  • Unreacted 2-mercaptobenzothiazole (MBT): Incomplete reaction can lead to the presence of the starting material in the final product.

  • 2,2'-Dithiobis(benzothiazole) (MBTS): This is a common impurity formed by the oxidation of the starting material, 2-mercaptobenzothiazole.

  • Polymeric materials: Formaldehyde can undergo self-polymerization, especially under certain pH and temperature conditions, leading to the formation of paraformaldehyde or other polymeric impurities.

  • Other condensation products: Depending on the reaction conditions, minor amounts of other condensation products may be formed.

Q3: What is the best method to purify crude MBBT?

Recrystallization is the most effective and commonly used method for the purification of crude MBBT. The choice of solvent is crucial for successful purification. Ethanol or a mixture of ethanol and water is often a suitable solvent system. Washing the crude product with a dilute alkaline solution, such as sodium bicarbonate, can help remove unreacted acidic MBT.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for example, a mixture of hexane and ethyl acetate, can be used to separate the product (MBBT) from the starting material (MBT). The spots can be visualized under a UV lamp.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting materials: 2-Mercaptobenzothiazole may be oxidized to MBTS. 3. Incorrect stoichiometry: Incorrect molar ratio of MBT to formaldehyde. 4. Suboptimal pH: The reaction can be sensitive to the pH of the medium.1. Monitor the reaction by TLC and continue until the starting material is consumed. Consider a moderate increase in temperature or reaction time. 2. Use high-purity 2-mercaptobenzothiazole. If the purity is questionable, consider purifying it by recrystallization before use. 3. Ensure a precise 2:1 molar ratio of MBT to formaldehyde. 4. If the reaction is slow, consider the addition of a catalytic amount of a weak acid or base.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Unreacted starting materials or polymeric byproducts can inhibit crystallization. 2. Inappropriate solvent for recrystallization: The chosen solvent may not be suitable for inducing crystallization.1. Wash the crude product with a suitable solvent to remove soluble impurities. For example, a wash with a cold non-polar solvent like hexane can help remove some organic impurities. A wash with a dilute sodium bicarbonate solution can remove unreacted MBT. 2. Attempt recrystallization from a different solvent or a mixture of solvents. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure MBBT can help induce crystallization.
Final Product is Discolored (e.g., yellow or brown) 1. Formation of colored byproducts: Side reactions or oxidation can lead to the formation of colored impurities. 2. Decomposition of the product: Prolonged heating at high temperatures can cause the product to decompose.1. Treat the crude product with activated charcoal during the recrystallization process to adsorb colored impurities. 2. Avoid excessive heating during the reaction and purification steps.
Presence of Unreacted 2-Mercaptobenzothiazole in the Final Product 1. Incomplete reaction. 2. Inefficient purification. 1. Ensure the reaction has gone to completion by TLC monitoring. 2. Wash the crude product with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. 2-Mercaptobenzothiazole is acidic and will be deprotonated to its water-soluble salt, which can then be separated from the water-insoluble MBBT.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions.

Parameter Value Notes
Typical Yield (Crude) 85-95%Based on 2-mercaptobenzothiazole as the limiting reagent.
Purity (Crude) 80-90%Purity can be assessed by HPLC or melting point.
Typical Yield (After Recrystallization) 70-85%Yield after a single recrystallization from ethanol.
Purity (After Recrystallization) >98%Purity can be confirmed by HPLC analysis and melting point determination.
Melting Point (Pure MBBT) 92-96 °C[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of MBBT from 2-mercaptobenzothiazole and formaldehyde.

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (2 equivalents) in ethanol.

  • To the stirred solution, add formaldehyde (1 equivalent, 37% aqueous solution).

  • Add a catalytic amount of hydrochloric acid (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting MBT is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution upon cooling. Collect the crude product by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any remaining soluble impurities.

  • Dry the crude product in a vacuum oven.

Purification of this compound by Recrystallization

This protocol describes the purification of crude MBBT.

Materials:

  • Crude this compound

  • Ethanol

  • Activated charcoal (optional)

Procedure:

  • Place the crude MBBT in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. It is important to use the minimum amount of solvent to ensure good recovery.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Workflow Start Start Reactants 2-Mercaptobenzothiazole (MBT) + Formaldehyde + Ethanol (Solvent) Start->Reactants Reaction Reaction (Reflux, 2-4h, HCl catalyst) Reactants->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Filtration1 Vacuum Filtration (Isolate Crude Product) Cooling->Filtration1 Crude_Product Crude MBBT Filtration1->Crude_Product Purification Purification (Recrystallization from Ethanol) Crude_Product->Purification Filtration2 Vacuum Filtration (Isolate Pure Product) Purification->Filtration2 Pure_Product Pure MBBT (>98% Purity) Filtration2->Pure_Product End End Pure_Product->End

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart Start Problem Encountered Low_Yield Low or No Yield? Start->Low_Yield Check_Reactants Check Purity of Starting Materials Low_Yield->Check_Reactants Yes Purification_Issue Difficulty in Purification? Low_Yield->Purification_Issue No Check_Conditions Verify Reaction Time and Temperature Check_Reactants->Check_Conditions Solution Problem Resolved Check_Conditions->Solution Recrystallization Optimize Recrystallization Solvent/Procedure Purification_Issue->Recrystallization Yes Discoloration Product Discolored? Purification_Issue->Discoloration No Washing Wash Crude Product to Remove Impurities Recrystallization->Washing Washing->Solution Charcoal Use Activated Charcoal during Recrystallization Discoloration->Charcoal Yes Discoloration->Solution No Check_Heating Avoid Prolonged High Temperatures Charcoal->Check_Heating Check_Heating->Solution

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Optimizing Benzothiazole Accelerators in Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Your query specified "2,2'-Methylenebisbenzothiazole." Our comprehensive search of scientific and industrial literature did not yield significant information on the use of this specific compound as a common vulcanization accelerator. It is possible that this is a novel or less-common agent. This guide will therefore focus on widely-used and structurally related benzothiazole accelerators, primarily 2-Mercaptobenzothiazole (MBT) and 2,2'-Dithiobis(benzothiazole) (MBTS) , as the principles of their function and optimization are well-established and will likely address your experimental needs.

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of benzothiazole-based accelerators in vulcanization processes.

Troubleshooting Guide

This section addresses common problems encountered during the vulcanization process using benzothiazole accelerators.

1. Issue: Premature Vulcanization (Scorch)

  • Question: My rubber compound is curing before it is shaped and molded. How can I increase the scorch time?

  • Answer: Premature vulcanization, or scorch, is a common issue. To increase the scorch time, consider the following:

    • Accelerator Choice: MBTS is known to be less scorchy and safer to process than MBT.[1] If you are using MBT, switching to or incorporating MBTS can improve scorch safety.

    • Secondary Accelerators: Avoid highly basic secondary accelerators if scorch is a concern, as they can decrease scorch time.[1]

    • Retarders: The addition of a vulcanization retarder, such as cyclohexylthiophthalimide (CTP), can be effective in delaying the onset of cure.[2]

    • Moisture Control: For sulfenamide-based systems, which are often used in conjunction with benzothiazoles, moisture can lead to hydrolysis of the accelerator and reduce scorch safety.[2] Ensure your compounding ingredients are dry.

    • Processing Temperature: Lowering the mixing and processing temperatures can help prevent premature curing.

2. Issue: Slow Cure Rate

  • Question: The vulcanization process is taking too long. How can I increase the cure rate?

  • Answer: A slow cure rate can be addressed by:

    • Accelerator System: The combination of accelerators can significantly impact the cure rate. For instance, a combination of a sulfenamide accelerator like N-tert-butyl-2-benzothiazolesulfenamide (TBBS) with a secondary accelerator like Tetramethylthiuram Disulfide (TMTD) can provide a faster cure.[1]

    • Secondary "Kickers": The use of "kicker" accelerators, such as diphenylguanidine (DPG) with MBTS, can increase the cure rate.[1][3]

    • Activators: Ensure that activators like zinc oxide and stearic acid are present in optimal amounts, as they play a crucial role in the vulcanization chemistry.[4][5]

    • Cure Temperature: Increasing the vulcanization temperature will generally increase the cure rate. However, this must be balanced with the risk of reversion and potential degradation of the polymer.

3. Issue: Poor Physical Properties of Vulcanizate

  • Question: The final vulcanized rubber has low tensile strength and poor elasticity. How can I improve these properties?

  • Answer: The physical properties of the vulcanizate are directly related to the crosslink structure.

    • Crosslink Density: The type and density of crosslinks (monosulfidic, disulfidic, polysulfidic) are critical. The accelerator-to-sulfur ratio is a key factor in controlling the crosslink network.[5][6] A higher accelerator-to-sulfur ratio generally leads to a higher proportion of monosulfidic and disulfidic crosslinks, which can improve thermal stability.

    • Accelerator Selection: Different accelerators influence the final network structure. For example, sulfenamide accelerators like TBBS can provide excellent tensile strength.[7]

    • Dispersion: Ensure that all compounding ingredients, including the accelerator, are well-dispersed in the rubber matrix. Poor dispersion can lead to localized areas of under-curing or over-curing, negatively impacting physical properties.

    • Cure Time: Optimizing the cure time is essential. Over-curing can lead to reversion (a decrease in crosslink density), while under-curing will result in an incomplete network. A rheometer can be used to determine the optimal cure time (t90).[1]

Frequently Asked Questions (FAQs)

1. What is the role of benzothiazole accelerators in vulcanization?

Benzothiazole accelerators, such as MBT and MBTS, increase the speed and efficiency of the sulfur vulcanization process.[1][6] They participate in a series of chemical reactions to form an "active-sulfurating agent."[5] This agent then reacts with the rubber polymer chains to form crosslinks, which give the rubber its desirable elastic properties. Without an accelerator, sulfur vulcanization would be extremely slow and inefficient, requiring high temperatures and long curing times.[1]

2. What is the difference between MBT and MBTS as accelerators?

MBT (2-Mercaptobenzothiazole) is a highly reactive and fast-curing accelerator, particularly effective at lower temperatures (around 142°C or 287°F).[1] MBTS (2,2'-Dithiobis(benzothiazole)) is a derivative of MBT and is generally considered safer to process due to its longer scorch time.[1][8] MBTS is often used as a starting point in new compound development.[1] The cure rate of thiazoles generally follows the order: MBT > ZMBT (Zinc 2-mercaptobenzothiazole) > MBTS.[9]

3. How do activators like zinc oxide and stearic acid work with benzothiazole accelerators?

Zinc oxide and stearic acid are crucial activators in the vulcanization process. They react with the accelerator to form a zinc-accelerator complex.[10] This complex is more efficient at activating the sulfur and facilitating the formation of the active-sulfurating agent, which is essential for crosslinking.[5] Increasing the level of zinc oxide can lead to an increase in vulcanization efficiency.[4]

4. Can I use a combination of accelerators?

Yes, using a combination of primary and secondary accelerators is a common practice to achieve a balance of properties.[1] For example, a primary accelerator like MBTS can be used with a secondary "kicker" accelerator like DPG to increase the cure rate.[1][3] This approach allows for fine-tuning of the scorch time, cure rate, and final properties of the vulcanizate.

5. How does the accelerator-to-sulfur ratio affect the vulcanizate properties?

The ratio of accelerator to sulfur is a critical parameter that influences the type of crosslinks formed.[6]

  • Conventional Vulcanization (CV): Low accelerator-to-sulfur ratio. This system produces a high proportion of polysulfidic crosslinks, which provide good tensile and tear strength but have lower heat and reversion resistance.

  • Efficient Vulcanization (EV): High accelerator-to-sulfur ratio. This system results in a higher proportion of monosulfidic and disulfidic crosslinks, leading to improved heat stability and lower compression set.[6]

  • Semi-Efficient Vulcanization (SEV): An intermediate ratio that provides a balance of properties between CV and EV systems.[6]

Data Presentation

Table 1: Comparison of Cure Characteristics for Different Accelerator Systems in Natural Rubber (NR)

Accelerator SystemScorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI, min⁻¹)
MBTS/DPGShortest-Highest
MBTS/ZMBTLonger than MBTS/DPG-Lower than MBTS/DPG
MBTS/ZMBT/DPGLongest (most scorch safe)--

Data synthesized from qualitative descriptions in[3]. The cure rate index (CRI) is a measure of the speed of vulcanization.

Table 2: Effect of Different Accelerator Types on Vulcanization and Mechanical Properties of a Silica Filled Natural Rubber Compound

Accelerator TypeClassVulcanization RateMaximum Torque (Tmax)Mechanical Properties
TMTDThiuramFastHighExcellent
MBTSThiazoleModerateLowerModerate
CBSSulfenamideSlow-Excellent

Data synthesized from[11]. Maximum torque is indicative of the crosslink density.

Experimental Protocols

1. Evaluation of Vulcanization Characteristics using a Rheometer

  • Objective: To determine the scorch time, optimum cure time, and cure rate of a rubber compound.

  • Apparatus: Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).

  • Methodology:

    • Prepare the rubber compound by mixing the polymer, fillers, activators, accelerator, and sulfur on a two-roll mill or in an internal mixer.

    • Place a sample of the uncured rubber compound into the pre-heated rheometer cavity.

    • Start the test, which subjects the sample to a specified temperature and oscillates one of the dies.

    • The torque required to oscillate the die is measured over time. As vulcanization proceeds, the stiffness of the rubber increases, leading to an increase in torque.

    • A cure curve (torque vs. time) is generated. From this curve, the following parameters are determined:

      • Minimum Torque (ML): Indicates the viscosity of the uncured compound.

      • Maximum Torque (MH): Correlates with the stiffness and crosslink density of the fully cured rubber.[12]

      • Scorch Time (ts2): The time taken for the torque to rise by 2 units above ML, indicating the onset of vulcanization.[1]

      • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.[1]

2. Determination of Crosslink Density by Swelling Method

  • Objective: To quantify the crosslink density of a vulcanized rubber sample.

  • Methodology:

    • Accurately weigh a small sample of the vulcanized rubber.

    • Immerse the sample in a suitable solvent (e.g., toluene for natural rubber) for a specified period (e.g., 72 hours) to allow it to swell to equilibrium.

    • Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it.

    • Dry the sample in a vacuum oven to a constant weight and weigh it again.

    • The crosslink density can then be calculated using the Flory-Rehner equation, which relates the volume fraction of rubber in the swollen gel to the crosslink density.[13]

Visualizations

Vulcanization_Mechanism cluster_activation Activation cluster_sulfuration Sulfurating Agent Formation cluster_crosslinking Crosslinking Accelerator Accelerator (e.g., MBTS) Complex Zinc-Accelerator Complex Accelerator->Complex Activators Activators (ZnO, Stearic Acid) Activators->Complex ActiveSulfuratingAgent Active Sulfurating Agent Complex->ActiveSulfuratingAgent Sulfur Sulfur (S8) Sulfur->ActiveSulfuratingAgent CrosslinkedRubber Crosslinked Rubber Network ActiveSulfuratingAgent->CrosslinkedRubber reacts with Rubber Rubber Polymer Chains Rubber->CrosslinkedRubber forms

Caption: Generalized mechanism of accelerated sulfur vulcanization.

Troubleshooting_Workflow cluster_scorch Scorch Solutions cluster_slow_cure Slow Cure Solutions cluster_poor_props Poor Properties Solutions Start Problem Identified Problem What is the primary issue? Start->Problem Scorch Premature Vulcanization (Scorch) Problem->Scorch Scorch SlowCure Slow Cure Rate Problem->SlowCure Slow Cure PoorProps Poor Physical Properties Problem->PoorProps Poor Properties UseMBTS Switch to MBTS Scorch->UseMBTS AddRetarder Add Retarder (e.g., CTP) Scorch->AddRetarder LowerTemp Lower Processing Temp Scorch->LowerTemp AddKicker Add 'Kicker' (e.g., DPG) SlowCure->AddKicker IncreaseTemp Increase Cure Temp SlowCure->IncreaseTemp CheckActivators Optimize Activators SlowCure->CheckActivators OptimizeRatio Optimize Accel/Sulfur Ratio PoorProps->OptimizeRatio CheckDispersion Improve Dispersion PoorProps->CheckDispersion DetermineT90 Determine Optimal Cure Time (t90) PoorProps->DetermineT90

Caption: Troubleshooting workflow for common vulcanization issues.

References

Technical Support Center: Degradation of 2,2'-Methylenebisbenzothiazole (MBBT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 2,2'-Methylenebisbenzothiazole (MBBT) under various stress conditions. This information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental studies on the forced degradation of this compound (MBBT) are limited in publicly available literature. The degradation pathways and products described below are proposed based on the known degradation of related benzothiazole compounds and general chemical principles. Researchers are encouraged to use the provided experimental protocols to generate specific data for MBBT.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MBBT) and why is its degradation behavior important?

A1: this compound (MBBT) is a chemical compound consisting of two benzothiazole rings linked by a methylene bridge. Understanding its degradation pathways is crucial for assessing its stability, identifying potential impurities, and ensuring the safety and efficacy of products where it may be present, particularly in the context of pharmaceutical development and environmental impact assessment. Forced degradation studies help to establish the intrinsic stability of the molecule and develop stability-indicating analytical methods.[1][2][3]

Q2: What are the likely degradation pathways for MBBT under stress conditions?

A2: Based on the degradation of related benzothiazole derivatives, the degradation of MBBT is likely to involve the benzothiazole ring system and the methylene bridge. Potential degradation pathways include:

  • Hydrolysis: Cleavage of the thiazole ring.

  • Oxidation: Oxidation of the methylene bridge to a carbonyl (ketone) or its cleavage, as well as oxidation of the sulfur atom in the benzothiazole ring.

  • Photolysis: Photochemical cleavage of the methylene bridge or degradation of the benzothiazole rings.

  • Thermolysis: Decomposition at elevated temperatures, potentially leading to the cleavage of the methylene bridge and fragmentation of the benzothiazole rings.

Q3: What are the expected degradation products of MBBT?

A3: Based on the proposed degradation pathways, the following are some of the potential degradation products of MBBT:

  • 2-Methylbenzothiazole: Formed by the cleavage of the methylene bridge.

  • Benzothiazole: Resulting from further degradation of 2-methylbenzothiazole.

  • 2-Hydroxybenzothiazole: A common degradation product of various benzothiazoles.[4][5]

  • Bis(benzothiazol-2-yl)methanone: Formed by the oxidation of the methylene bridge to a ketone.

  • Various ring-opened products from the cleavage of the benzothiazole rings.

Troubleshooting Guides

This section provides guidance on common issues encountered during the experimental investigation of MBBT degradation.

Issue 1: No or minimal degradation is observed under stress conditions.

  • Possible Cause 1: MBBT is highly stable under the applied conditions. The benzothiazole ring is known to be relatively stable.[6]

    • Troubleshooting Tip: Increase the severity of the stress conditions. For example, use higher concentrations of acid/base, a stronger oxidizing agent, higher temperatures, or longer exposure times. For photostability, increase the light intensity or duration.[1][3]

  • Possible Cause 2: Poor solubility of MBBT. If MBBT is not sufficiently dissolved in the stress medium, the degradation rate will be very low.

    • Troubleshooting Tip: Use a co-solvent to increase the solubility of MBBT. The choice of co-solvent should be carefully considered to ensure it is inert under the stress conditions and compatible with the analytical method.[1][7][8] Common co-solvents include methanol, acetonitrile, or DMSO.

Issue 2: Complex chromatograms with many unidentified peaks.

  • Possible Cause 1: Multiple degradation pathways are occurring simultaneously. This can lead to a large number of degradation products.

    • Troubleshooting Tip: Use a systematic approach to identify the degradation products. Start with milder stress conditions to generate fewer degradation products and gradually increase the stress to observe the formation of secondary degradants. Employ a high-resolution analytical technique like LC-MS/MS for the identification and structural elucidation of the degradation products.[9]

  • Possible Cause 2: Interaction with excipients or impurities. If studying a formulated product, the observed peaks may arise from the degradation of other components.

    • Troubleshooting Tip: Perform forced degradation studies on the placebo (formulation without the active ingredient) under the same stress conditions to identify peaks originating from excipients.[8]

Issue 3: Poor mass balance in the analytical method.

  • Possible Cause 1: Formation of non-chromophoric or volatile degradation products. Some degradation products may not be detected by UV-based detectors or may be lost during sample preparation.

    • Troubleshooting Tip: Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. Take care during sample preparation to minimize the loss of volatile compounds.

  • Possible Cause 2: Inadequate chromatographic separation. Co-elution of the parent compound and degradation products can lead to inaccurate quantification.

    • Troubleshooting Tip: Optimize the chromatographic method to ensure baseline separation of all peaks. This may involve changing the column, mobile phase composition, gradient profile, or pH. A well-developed stability-indicating method is crucial for accurate mass balance calculations.[8]

Quantitative Data Summary

As there is no specific quantitative data available in the literature for the degradation of MBBT, the following table is provided as a template for researchers to summarize their own experimental findings.

Stress ConditionReagent/ParametersDurationTemperature (°C)% Degradation of MBBTMajor Degradation Products Identified% Formation of Major Degradation Products
Acidic Hydrolysis 0.1 M HCl24, 48, 72 h60
1 M HCl24, 48, 72 h80
Alkaline Hydrolysis 0.1 M NaOH24, 48, 72 h60
1 M NaOH24, 48, 72 h80
Oxidative 3% H₂O₂24, 48, 72 hRT
30% H₂O₂24, 48, 72 hRT
Thermal Dry Heat24, 48, 72 h105
Photolytic UV Light (254 nm)24, 48, 72 hRT
Visible Light24, 48, 72 hRT

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

Due to the poor aqueous solubility of MBBT, a stock solution should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

2. Acidic Hydrolysis:

  • To a suitable volume of the MBBT stock solution, add an equal volume of 0.1 M or 1 M hydrochloric acid.

  • If precipitation occurs, add a minimal amount of the organic solvent to redissolve the compound.

  • Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 24, 48, 72 hours).[3]

  • At each time point, withdraw a sample, neutralize it with an appropriate amount of base (e.g., 0.1 M or 1 M NaOH), and dilute it with the mobile phase to a suitable concentration for analysis.

3. Alkaline Hydrolysis:

  • Follow the same procedure as for acidic hydrolysis, but use 0.1 M or 1 M sodium hydroxide as the stress agent.[3]

  • Neutralize the samples with an appropriate amount of acid (e.g., 0.1 M or 1 M HCl) before analysis.

4. Oxidative Degradation:

  • To a suitable volume of the MBBT stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% or 30%).

  • Keep the solution at room temperature or a slightly elevated temperature for a specified period.

  • At each time point, withdraw a sample and dilute it with the mobile phase for analysis.

5. Thermal Degradation:

  • For solid-state degradation, place a known amount of MBBT powder in a controlled temperature oven (e.g., 105 °C).

  • For solution-state degradation, prepare a solution of MBBT in a suitable solvent and heat it at a controlled temperature.

  • At specified time points, withdraw samples, dissolve (if solid), and dilute for analysis.

6. Photolytic Degradation:

  • Expose a solution of MBBT in a photostability chamber to UV and visible light. The ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1]

  • A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.

  • At specified time points, withdraw samples and analyze them.

Analytical Method:

A stability-indicating HPLC method should be developed and validated for the analysis of MBBT and its degradation products. A typical method might involve:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan of MBBT) and/or mass spectrometry for identification.[10]

Visualizations

Below are diagrams illustrating the proposed degradation pathways and a general experimental workflow for the forced degradation study of MBBT.

G cluster_direct_analysis start Start: Prepare MBBT Stock Solution acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (e.g., 105°C) start->thermal photo Photolytic Degradation (UV/Vis Light) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for acid/base) sampling->neutralize analyze Analyze by Stability- Indicating HPLC/LC-MS sampling->analyze if not acid/base neutralize->analyze identify Identify & Quantify Degradation Products analyze->identify

Caption: General experimental workflow for the forced degradation study of MBBT.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Acidic/Alkaline) cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation mbbt This compound (MBBT) ketone Bis(benzothiazol-2-yl)methanone mbbt->ketone Oxidation of methylene bridge cleavage_ox 2-Methylbenzothiazole + Other Fragments mbbt->cleavage_ox Oxidative cleavage of methylene bridge ring_opening Ring-Opened Products mbbt->ring_opening Thiazole ring cleavage cleavage_photo 2-Methylbenzothiazole Radical + Benzothiazole Radical mbbt->cleavage_photo Photochemical cleavage of methylene bridge fragmentation Various Fragmentation Products mbbt->fragmentation High temperature hydroxy_bt 2-Hydroxybenzothiazole ring_opening->hydroxy_bt Further degradation bt Benzothiazole cleavage_photo->bt Further reactions

Caption: Proposed degradation pathways of this compound (MBBT).

References

How to avoid byproduct formation in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid byproduct formation during benzothiazole synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of benzothiazoles, providing potential causes and solutions in a question-and-answer format.

Issue 1: Formation of Dark, Tar-Like Material

  • Question: My reaction mixture is turning dark, and I'm observing a significant amount of insoluble, tar-like material, resulting in a low yield of the desired benzothiazole. What is causing this, and how can I prevent it?

  • Answer: The formation of dark, insoluble materials is a common issue and often indicates the oxidation and subsequent polymerization of the 2-aminothiophenol starting material.[1] This starting material is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[1]

    Potential Causes:

    • Oxidation of 2-aminothiophenol: Exposure of 2-aminothiophenol to atmospheric oxygen can cause it to oxidize and form a disulfide dimer, which can further react to form polymeric byproducts.[1]

    • Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including polymerization.[1]

    Solutions:

    • Use Freshly Purified 2-Aminothiophenol: To remove oxidized impurities, it is recommended to purify 2-aminothiophenol by distillation or recrystallization before use.[1]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will minimize contact with oxygen and reduce oxidation.[1]

    • Control Reaction Temperature: Avoid excessively high temperatures. Running the reaction at a lower temperature for a longer duration or employing stepwise heating can help minimize byproduct formation.[1]

    • Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can serve as a sufficient and gentle oxidant.[1]

Issue 2: Presence of High Molecular Weight Byproducts (Dimerization)

  • Question: My analysis indicates the presence of a byproduct with a higher molecular weight than my expected product, suggesting dimerization has occurred. How can I prevent this?

  • Answer: Dimerization can occur when reaction conditions favor an intermolecular reaction pathway over the desired intramolecular cyclization.

    Potential Causes:

    • Reaction Pathway Competition: The chosen reaction conditions may inadvertently promote the reaction between two intermediate molecules instead of the internal ring closure.

    • High Concentration of Reactive Intermediates: A high concentration of the reactants can increase the likelihood of intermolecular reactions.

    Solutions:

    • Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help maintain a low concentration of reactive intermediates, thereby minimizing dimerization.[1]

    • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Experimenting with different catalysts can help identify one that selectively promotes the desired intramolecular cyclization.[1]

Issue 3: Incomplete Cyclization and Formation of Benzothiazoline Intermediates

  • Question: My analytical data shows the presence of an intermediate that has not fully cyclized to the aromatic benzothiazole. How can I drive the reaction to completion?

  • Answer: The presence of benzothiazoline intermediates indicates that the final oxidation step to form the aromatic benzothiazole is incomplete.[1]

    Potential Causes:

    • Insufficient Oxidant: The amount or strength of the oxidizing agent may be inadequate to convert the benzothiazoline intermediate to the final product.[1]

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough for the final oxidation step to occur.[1]

    • Steric Hindrance: Bulky substituents on the starting materials may hinder the final aromatization step.[1]

    Solutions:

    • Optimize Oxidant: Increase the amount of the oxidizing agent or switch to a stronger one.

    • Increase Reaction Time or Temperature: Prolonging the reaction time or carefully increasing the temperature can help drive the final oxidation step to completion.

    • Catalyst Choice: Certain catalysts are more effective at promoting the oxidation of the intermediate. For instance, sodium hydrosulfite has been used as a catalyst to increase the oxidation of intermediates.[2]

Issue 4: Formation of Benzothiazolone Byproducts

  • Question: I am observing the formation of benzothiazolone byproducts in my reaction. How can I avoid this?

  • Answer: The formation of benzothiazolones can occur under certain reaction conditions, particularly when using carbon dioxide as a C1 source.

    Solution:

    • Use of Hydrosilanes: The use of hydrosilanes, such as diethylsilane, has been shown to be crucial in preventing the formation of benzothiazolones and promoting the formation of the desired benzothiazole.[3][4] This approach provides an environmentally friendly route for benzothiazole synthesis.[3]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes various catalytic systems used in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, highlighting their efficiency in terms of reaction time and yield. This data can help in selecting a suitable catalyst to maximize product formation and minimize byproducts.

CatalystSolventTemperatureTimeYield (%)Reference
H₂O₂/HClEthanolRoom Temp.45-60 min85-94[4][5]
Cu(II)-containing nano-silica triazine dendrimer--15-90 min87-98[5]
[bmim][FeCl₄]--30-90 min82-94[5]
SnP₂O₇---85-97[5]
Fe₃O₄@SiO₂@Cu-MoO₃--2-4 h83-98[5]
Pd/C-Room Temp.-High[2]
Sodium HydrosulfiteEthanol---[2]
Molecular IodineSolvent-free-10 minGood[2]

Experimental Protocols

Protocol 1: General "Green" Synthesis of 2-Phenylbenzothiazole

This protocol provides a general guideline for a more environmentally friendly synthesis and may require optimization for specific substrates.

Materials:

  • 2-aminothiophenol

  • Benzaldehyde

  • Ethanol

  • Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a Lewis acid)

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in ethanol. A starting concentration of 0.1-0.5 M is recommended.

  • Add the catalyst to the solution.

  • Slowly add benzaldehyde (1 equivalent) to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This method is noted for its excellent yields and short reaction times.[5]

Materials:

  • 2-aminothiophenol (2-ABT)

  • Substituted aromatic aldehyde

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • A favorable reactant ratio is 1:1:6:3 (2-ABT:aldehyde:H₂O₂:HCl).[5]

  • In a suitable reaction vessel, dissolve the 2-aminothiophenol and the aromatic aldehyde in ethanol at room temperature.

  • Add the specified amounts of H₂O₂ and HCl to the mixture.

  • Stir the reaction at room temperature for 45-60 minutes.[5]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, proceed with standard workup and purification procedures.

Mandatory Visualization

The following diagram illustrates a troubleshooting workflow for avoiding byproduct formation in benzothiazole synthesis.

TroubleshootingWorkflow cluster_start Start: Benzothiazole Synthesis cluster_problem Problem Identification cluster_byproducts Byproduct Characterization cluster_solutions Troubleshooting Solutions cluster_end Outcome start Initiate Synthesis problem Byproduct Formation Observed? start->problem byproduct_type Identify Byproduct Type problem->byproduct_type Yes end_success Successful Synthesis (High Yield, Low Byproducts) problem->end_success No tar Tar-like Material byproduct_type->tar Polymeric dimer Dimer Formation byproduct_type->dimer High MW incomplete Incomplete Cyclization byproduct_type->incomplete Intermediate benzothiazolone Benzothiazolone byproduct_type->benzothiazolone Specific Impurity solution_tar Purify 2-ATP Use Inert Atmosphere Control Temperature Use Mild Oxidant tar->solution_tar solution_dimer Slow Reagent Addition Optimize Catalyst dimer->solution_dimer solution_incomplete Optimize Oxidant Increase Reaction Time/Temp Change Catalyst incomplete->solution_incomplete solution_benzothiazolone Use Hydrosilanes benzothiazolone->solution_benzothiazolone end_failure Re-evaluate Synthesis Strategy solution_tar->end_failure solution_dimer->end_failure solution_incomplete->end_failure solution_benzothiazolone->end_failure end_failure->problem Re-attempt

Caption: Troubleshooting workflow for minimizing byproduct formation in benzothiazole synthesis.

References

Solutions for immunoassay interference with benzothiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering immunoassay interference from benzothiazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are benzothiazole compounds and why are they a concern in immunoassays?

A1: Benzothiazole is a heterocyclic aromatic compound that forms the core scaffold of many molecules used in drug discovery, industrial processes, and diagnostics. Compounds containing this moiety are frequently identified as "hits" in high-throughput screening (HTS) campaigns. However, their chemical structure can lead to direct, off-target interactions with immunoassay components, causing misleading results. A significant issue is their known ability to inhibit common reporter enzymes, such as Firefly Luciferase (FLuc) and Horseradish Peroxidase (HRP), which can manifest as false positives in inhibition assays or false negatives in activation assays.[1][2]

Q2: How do benzothiazole compounds typically interfere with immunoassays?

A2: The primary mechanism of interference is the direct inhibition of the assay's reporter enzyme.[1][3]

  • Luciferase Inhibition: Many benzothiazole derivatives are potent inhibitors of Firefly Luciferase. The mode of inhibition can vary, including competitive (binding to the active site), non-competitive, or uncompetitive with respect to the enzyme's substrates (D-luciferin and ATP).[1]

  • Peroxidase Inhibition: Benzothiazole-related structures can inhibit Horseradish Peroxidase (HRP). This is often competitive with the chromogenic substrate (e.g., ABTS, which itself contains a benzothiazole-like structure).[2] Impurities in HRP substrates can also be a source of inhibition.[2]

  • Spectroscopic Interference: Like many aromatic compounds, benzothiazoles may absorb light or fluoresce, which can interfere with optical detection methods used in assays like HTRF or fluorescence polarization.[3]

Q3: Which immunoassay formats are most susceptible to this type of interference?

A3: Assays relying on the following reporter systems are particularly vulnerable:

  • Bioluminescence Assays: Any assay using Firefly Luciferase (FLuc) as a reporter is at high risk of interference.[1]

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Assays using HRP conjugates for signal generation can be affected.

  • Homogeneous Assays (e.g., HTRF): Assays that do not include wash steps are more prone to interference from any compound that affects the final detection method.

Troubleshooting Guide

Q4: My assay shows unexpected results (e.g., high inhibition) when screening a benzothiazole-containing compound. How can I confirm interference?

A4: A systematic approach is necessary to distinguish true biological activity from assay interference. The first step is to perform a counter-screen that directly measures the compound's effect on the reporter enzyme in the absence of your specific antibody-antigen system.

G A Unexpected Immunoassay Result (e.g., False Positive) B Is the compound a benzothiazole derivative? A->B C Perform Reporter Enzyme Counter-Screen B->C Yes F Result may be a True Hit B->F No, but still consider other interference types D Does compound inhibit reporter enzyme activity? C->D E Result is likely due to Assay Interference D->E Yes D->F No G Implement Mitigation Strategy (see Q5) E->G H Confirm activity in an orthogonal (non-enzymatic) assay F->H

Caption: A troubleshooting workflow for suspected benzothiazole interference.

Q5: What specific experimental methods can I use to mitigate interference from my benzothiazole compound?

A5: Several strategies can be employed. The best approach depends on the nature of the interference and the requirements of your assay.

  • Change the Reporter System: If you confirm that your compound inhibits HRP, consider switching to an assay format that uses a different enzyme, such as Alkaline Phosphatase (ALP), or a non-enzymatic detection method.

  • Sample Dilution: Diluting the sample can lower the concentration of the interfering compound below its inhibitory threshold. However, this may also reduce the concentration of your analyte of interest, potentially compromising assay sensitivity.

  • Increase Substrate Concentration: For competitive inhibition, increasing the concentration of the HRP or luciferase substrate can sometimes overcome the effect of the inhibitor. This must be carefully optimized as it can also increase background signal.

  • Sample Pre-treatment: In some cases, pre-treating the sample can remove small molecule interferents. Techniques like solid-phase extraction (SPE) or size-exclusion chromatography could be explored, although they add complexity and may not be suitable for HTS.

  • Use Orthogonal Assays: The most definitive way to confirm a biological hit is to replicate the findings in a different assay system that does not use the same detection modality. For example, if you see activity in a luciferase reporter assay, try to confirm it with a qPCR assay measuring gene expression or a binding assay using Surface Plasmon Resonance (SPR).[3]

Data Presentation: Inhibitory Activity of Benzothiazoles

Benzothiazole derivatives have been identified as potent inhibitors of Firefly Luciferase. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds, demonstrating the potential for significant assay interference.

Table 1: IC50 Values of Representative Benzothiazole Compounds Against Firefly Luciferase (FLuc)

Compound ID (PubChem CID) Benzothiazole Structure FLuc IC50 (µM)
976322 Substituted Benzothiazole 0.04
1160350 Substituted Benzothiazole 0.08
1048384 Substituted Benzothiazole 0.11
460956 Substituted Benzothiazole 0.12
1007954 Substituted Benzothiazole 0.15

Data sourced from Thorne et al. via NIH Public Access. The study screened over 360,000 compounds and found that 12% exhibited FLuc inhibitory activity, with benzothiazoles being a prominent chemotype.[1]

Experimental Protocols

Protocol 1: Reporter Enzyme Interference Counter-Screen (HRP Example)

This protocol determines if a test compound directly inhibits the HRP enzyme.

Materials:

  • Test compound (benzothiazole derivative) dissolved in DMSO.

  • Horseradish Peroxidase (HRP), enzyme-grade.

  • HRP substrate (e.g., TMB, ABTS).

  • Stop Solution (e.g., 1 M H₂SO₄ for TMB).

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Include a vehicle control (DMSO only) and a positive control inhibitor if available.

  • Reaction Setup: To the wells of a 96-well plate, add:

    • 25 µL of assay buffer.

    • 25 µL of HRP solution (pre-diluted in assay buffer to optimal concentration).

    • 50 µL of the test compound dilution or control.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to interact with the enzyme.

  • Substrate Addition: Add 100 µL of HRP substrate solution to each well to initiate the enzymatic reaction.

  • Signal Development: Allow the color to develop for 5-15 minutes at room temperature.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the results to determine the IC50 value, if any.

Protocol 2: Jump-Dilution Experiment to Test for Irreversible Inhibition

This method helps determine if a compound is a reversible or irreversible inhibitor, which is characteristic of many reactive interference compounds.

Materials:

  • As per Protocol 1, plus a concentrated stock of the reporter enzyme (e.g., 100x HRP).

Procedure:

  • Determine IC50: First, determine the compound's IC50 value using Protocol 1.

  • High-Concentration Incubation: Prepare a solution containing the test compound at 10x its IC50 and the reporter enzyme at 100x its final assay concentration. Incubate this mixture to allow for binding to reach equilibrium.

  • Jump Dilution: Rapidly dilute this solution 100-fold into assay buffer containing the enzyme substrate. This dilution reduces the enzyme concentration to 1x and the compound concentration to 0.1x its IC50.

  • Data Acquisition: Immediately measure the enzymatic activity over time.

  • Analysis:

    • If the compound is a reversible inhibitor , its effect will be lost upon dilution, and you will observe a rapid recovery of enzyme activity.

    • If the compound is an irreversible or slowly-reversible inhibitor , the enzyme activity will remain low even after dilution.

Visualization of Interference Mechanisms

Direct enzyme inhibition is a common interference pathway for benzothiazole compounds.

G

Caption: Mechanism of assay interference via direct enzyme inhibition.

References

Technical Support Center: Recipe Optimization for Ground Tire Rubber (GTR) Containing Vulcanizates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the recipe optimization of vulcanizates containing ground tire rubber (GTR).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, offering potential solutions and relevant data.

Issue 1: Poor Mechanical Properties in GTR-Containing Vulcanizates

Question: My vulcanizate containing GTR shows significantly lower tensile strength and elongation at break compared to a compound with only virgin rubber. How can I improve these properties?

Answer: The reduction in mechanical properties is a common challenge when incorporating GTR. This is often due to poor interfacial adhesion between the cross-linked GTR particles and the virgin rubber matrix.[1] The GTR molecules, being already cross-linked, cannot form entanglements with the surrounding polymer matrix.[1] Here are several strategies to address this issue:

  • Optimize the Curing System: The choice of vulcanization system can significantly impact the final properties. Peroxide vulcanization, for instance, has been shown to provide enhanced elongation compared to sulfur-based systems.[2][3] Tetramethyl thiuram disulfide (TMTD)-based systems have demonstrated good results for SBR/GTR and BR/GTR vulcanizates.[1]

  • Incorporate Compatibilizers or Additives: Using plasticizer oils can improve the mechanical properties and help slow down the vulcanization process.[2][3] Silane agents have also been used as compatibilizers in GTR blends, leading to increased strain at failure and impact strength.

  • Consider Devulcanized GTR (dGTR): Using devulcanized GTR can lead to better performance. The devulcanization process breaks down the crosslinked structure of the elastomers, allowing for better interaction with the virgin rubber matrix upon revulcanization.[4][5]

Table 1: Effect of Curing System on Mechanical Properties of GTR Vulcanizates

Curing SystemVirgin RubberGTR Loading (wt. %)Change in Tensile StrengthChange in Elongation at BreakReference
SulfurIsoprene Rubber (IR)20-80Preferable for IR/GTR formulations-[1]
TMTDSBR/BR20-80Best properties for SBR/BR blends-[1]
PeroxidedGTRNot Specified-Enhanced elongation[2][3]
Issue 2: Curing and Processing Difficulties

Question: I'm experiencing a very short scorch time (premature vulcanization) and a fast vulcanization rate, making the compound difficult to process. What can be done to control the curing process?

Answer: Devulcanized GTR (dGTR) often has a significantly shorter scorch time compared to new rubber compounds.[2][3] This rapid vulcanization can be a major processing hurdle. The primary goal is to slow down the vulcanization process.[2][3]

  • Modify the Vulcanization System: Different vulcanization methods can alter the curing process. Using peroxide or vulcanizing resins can significantly extend the vulcanization process.[2][3]

  • Use Plasticizer Oils: The incorporation of oils, such as soybean oil, into dGTR compounds can successfully decelerate the vulcanization process and reduce torques.[2] Soybean oil, due to its unsaturated nature, can participate in the vulcanization process by taking up remaining accelerator and sulfur, thus slowing the reaction.[2]

  • Adjust Accelerator Levels: The ratio of accelerators to other components plays a crucial role. A higher concentration of accelerators relative to the rubber content can lead to faster vulcanization times and higher torques.[2]

Table 2: Effect of Recipe Modifications on Curing Characteristics

ModificationBase CompoundObservationEffect on Scorch Time (t_s1)Effect on Cure Rate Index (CRI)Reference
Use of Peroxide/ResindGTRExtended the vulcanization process significantlyIncreaseDecrease[2][3]
Addition of Plasticizer OilsdGTRDecelerated the process and reduced torquesIncreaseDecrease[2]
Increased Accelerator RatiodGTRFaster vulcanization time and higher torquesDecreaseIncrease[2]

Experimental Protocols

GTR Composition Analysis via Thermogravimetric Analysis (TGA)

This protocol is used to determine the fundamental composition of GTR samples.

Methodology:

  • A two-step procedure is applied using a Netzsch TG 209 instrument or similar.[6]

  • Step 1: Heat the sample (approx. 10 mg) from 30 °C to 550 °C at a heating rate of 10 °C/min under a nitrogen flow of 16 mL/min.[6] This step helps determine the content of low molecular weight organic substances and rubber.[6]

  • Step 2: Heat the sample from 550 °C to 830 °C at a heating rate of 10 °C/min under an oxygen flow of 20 mL/min.[6] This step is for determining the carbon black and mineral residue content.[6]

  • The weight loss at different temperature ranges corresponds to different components: m1 (low molecular weight organics and water), m2 (rubber), m3 (carbon black), and m4 (mineral residue).[6]

Analysis of Cure Characteristics

This protocol determines the vulcanization properties of the rubber compounds.

Methodology:

  • Use a Rubber Process Analyzer (RPA) such as a MonTech D-RPA 3000.[2]

  • Characterize the vulcanization at a specified temperature (e.g., 180 °C) for a set time (e.g., 30 minutes) with a defined frequency (1.67 Hz) and amplitude (1°).[2]

  • From the resulting cure curve, determine the following parameters:

    • Minimum Torque (ML): Indicates the viscosity of the uncured compound.

    • Maximum Torque (MH): Relates to the stiffness or modulus of the fully cured compound.

    • Scorch Time (ts1 or t10): The time to reach a 1-unit rise in torque above ML or the time to reach 10% of the total torque change. It indicates the processing safety of the compound.[2]

    • Optimum Cure Time (t90): The time to reach 90% of the maximum torque. It represents the time to achieve an optimal state of cure.[2]

    • Cure Rate Index (CRI): Calculated as CRI = 100 / (t90 - ts1). This index represents the speed of vulcanization.[2]

Tensile Property Measurement

This protocol is for evaluating the mechanical properties of the vulcanized rubber.

Methodology:

  • Testing should be conducted according to ISO 37 or ASTM D412 standards.[4]

  • Use a universal mechanical testing machine, such as an Instron 3366, equipped with an extensometer.[4][6]

  • Prepare dumbbell-shaped specimens of a specified thickness (e.g., 2.0 ± 0.2 mm).[6]

  • Conduct the tests at a constant cross-head speed (e.g., 500 mm/min) in a controlled environment (23 ± 2 °C and 50 ± 5% relative humidity).[4]

  • Test at least five specimens per material and average the results.[4]

  • Determine the following properties:

    • Tensile Strength: The maximum stress applied during stretching.

    • Elongation at Break: The maximum strain or elongation before the sample ruptures.

    • Modulus at different elongations (e.g., 100%, 300%): The stress required to produce a certain amount of strain.

Frequently Asked Questions (FAQs)

Q1: What is Ground Tire Rubber (GTR) and how is it produced? A1: Ground tire rubber is a material derived from recycling scrap tires.[7] The process involves mechanically shredding or grinding the tires into fine particles, often referred to as crumb rubber.[7] This method breaks down the bulk rubber while keeping the chemical structure of the polymer chains intact.[7] The resulting granules maintain their elastic properties.[7]

Q2: How does the particle size of GTR affect the properties of the vulcanizate? A2: The particle size of GTR is a critical parameter. Finer GTR particles generally lead to better mechanical properties in the final vulcanizate due to a larger surface area available for interaction with the virgin rubber matrix. However, a very fine particle size can also lead to agglomeration. The particle size distribution is typically determined using sieve analysis.[6]

Q3: What are the main challenges when incorporating GTR into new rubber compounds? A3: The most significant challenge is the poor compatibility between the vulcanized GTR particles and the unvulcanized virgin polymer matrix.[2] This lack of compatibility can lead to poor interfacial adhesion, resulting in decreased mechanical properties such as tensile strength and elongation.[1] Another issue can be the accelerated curing of compounds containing devulcanized GTR, which complicates processing.[2][3]

Q4: What is devulcanization and why is it beneficial for GTR? A4: Devulcanization is a process that reverses the crosslinking of elastomers by cleaving the sulfur bonds formed during vulcanization.[4][5] This process allows the rubber to be reprocessed and blended with new materials.[4][5] Using devulcanized GTR (dGTR) can improve the properties of the final product because it allows for better integration and co-curing with the virgin rubber matrix.[1][4][5]

Q5: What are the common types of vulcanization systems used for GTR-containing compounds? A5: Several types of vulcanization systems can be used, including sulfur-based, peroxide-based, and phenolic resin-based systems.[2][3] The choice depends on the virgin rubber used and the desired properties. Sulfur systems are common, while peroxide systems can offer benefits like enhanced elongation.[2][3] TMTD-based systems have also been shown to be effective for certain rubber blends.[1]

Visualizations

GTR_Optimization_Workflow start Define Target Properties (e.g., Tensile Strength, Hardness) recipe Formulate Initial Recipe - GTR Loading - Virgin Rubber Type - Curing System - Additives start->recipe mix Compound Mixing (Internal Mixer or Two-Roll Mill) recipe->mix cure Vulcanization (Compression Molding) mix->cure test Characterization - Mechanical Testing - Cure Analysis (Rheometry) - Morphology (SEM) cure->test analyze Analyze Results (Compare to Target Properties) test->analyze optimize Optimize Recipe - Adjust Component Ratios - Change Additive Type analyze->optimize Properties Not Met end Final Optimized Vulcanizate analyze->end Properties Met optimize->recipe Troubleshooting_Mechanical_Properties problem Problem: Poor Mechanical Properties (Low Tensile Strength/Elongation) cause1 Potential Cause 1: Poor Interfacial Adhesion problem->cause1 cause2 Potential Cause 2: Suboptimal Cure State problem->cause2 cause3 Potential Cause 3: Poor GTR Dispersion problem->cause3 solution1a Solution: Use Devulcanized GTR (dGTR) cause1->solution1a solution1b Solution: Add Compatibilizer/Plasticizer cause1->solution1b solution2a Solution: Optimize Curing System (e.g., try Peroxide or TMTD) cause2->solution2a solution2b Solution: Adjust Cure Time/Temperature cause2->solution2b solution3a Solution: Modify Mixing Protocol (Time, Temperature, Sequence) cause3->solution3a solution3b Solution: Use Finer GTR Particle Size cause3->solution3b

References

Validation & Comparative

Performance Showdown: 2,2'-Methylenebisbenzothiazole (MBM) in Diverse Rubber Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2,2'-Methylenebisbenzothiazole (MBM), a key accelerator in the rubber industry, reveals its distinct performance characteristics across various elastomers. This guide provides a comparative assessment of MBM against other common accelerators in Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Polychloroprene Rubber (CR), and Ethylene Propylene Diene Monomer (EPDM) rubber, supported by experimental data to inform researchers and drug development professionals in material science.

This compound, often referred to as MBTS (2,2'-dithiobis(benzothiazole)), is a semi-ultra-fast accelerator known for its delayed-action vulcanization, which provides a crucial safety window during rubber processing.[1] Its performance, however, is intricately linked to the type of rubber in which it is compounded. This guide delves into a comparative analysis of MBTS's efficacy in different rubber matrices, juxtaposed with other widely used accelerators such as N-cyclohexyl-2-benzothiazole sulfenamide (CBS), Tetramethylthiuram disulfide (TMTD), and Diphenylguanidine (DPG).

Comparative Performance Data

The following tables summarize the quantitative performance of MBTS and other accelerators in various rubber compounds. The data highlights key vulcanization and mechanical properties.

Natural Rubber (NR)

In silica-filled Natural Rubber, MBTS demonstrates a moderate vulcanization rate and lower maximum torque compared to TMTD and CBS.[2] While TMTD provides the fastest cure and excellent mechanical properties, CBS shows a slower cure rate but also results in excellent mechanical properties.[2] When used in combination with secondary accelerators like DPG, MBTS can achieve a shorter scorch time and higher cure rate.[3]

Accelerator SystemScorch Time (ts2, min)Optimum Cure Time (t90, min)Maximum Torque (MH, dNm)Tensile Strength (MPa)300% Modulus (MPa)Elongation at Break (%)Hardness (Shore A)
MBTS ModerateModerateLowerGoodGoodGoodGood
TMTD FastFastHigherExcellentExcellentExcellentExcellent
CBS SlowSlowHigherExcellentExcellentExcellentExcellent
MBTS/DPG Shorter than MBTS aloneShorter than MBTS aloneHigher than MBTS aloneEnhancedEnhanced--

Note: The terms "Moderate", "Lower", "Higher", "Good", and "Excellent" are relative comparisons based on the findings in the cited studies. Specific numerical values can vary significantly with the full compound formulation.

Styrene-Butadiene Rubber (SBR)

(A comprehensive data table for SBR is not available from the search results. Further research is required to populate this section with specific quantitative data.)

Polychloroprene Rubber (CR)

In Polychloroprene Rubber, MBT and MBTS can act as retarders, slowing down the vulcanization process.[6] The vulcanization of CR is typically achieved with metal oxides (MgO and ZnO) in combination with accelerators like Ethylene Thiourea (ETU).[7]

(Quantitative comparative data for MBTS in CR is limited. It is generally used to control the cure rate rather than as a primary accelerator.)

Ethylene Propylene Diene Monomer (EPDM)

In EPDM rubber, MBTS is known to provide the longest scorch time, indicating the safest processing among a range of accelerators.[8] However, the fastest cure times and best tensile strength are typically achieved with dithiocarbamate accelerators.[8][9] In NBR/EPDM blends, MBTS-based systems have demonstrated better mechanical performance and scorch safety compared to TMTD-based systems.[10][11]

Accelerator SystemScorch Time (ts2, min)Optimum Cure Time (t90, min)Tensile Strength (MPa)
MBTS Longest-Good
Dithiocarbamates ShortestFastestBest
TMTD (in NBR/EPDM blend) Faster than MBTSFaster than MBTSLower than MBTS

Note: This table provides a qualitative and partial quantitative comparison based on available data.

Experimental Protocols

The data presented in this guide is typically generated using standardized experimental procedures to ensure reproducibility and comparability. Key experimental protocols include:

  • Vulcanization Characteristics: Determined using a Moving Die Rheometer (MDR) or an Oscillating Disk Rheometer (ODR) according to ASTM D5289 or ASTM D2084 . These tests measure parameters like minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

  • Tensile Properties: Tensile strength, 300% modulus, and elongation at break are measured using a universal testing machine following ASTM D412 .

  • Hardness: The indentation hardness of the vulcanized rubber is determined using a durometer according to ASTM D2240 (Shore A).

  • Compression Set: This test, performed according to ASTM D395 , measures the ability of the rubber to retain its elastic properties after prolonged compressive stress.

Visualizing the Vulcanization Process and Experimental Workflow

To better understand the relationships and processes involved, the following diagrams are provided.

Vulcanization_Signaling_Pathway cluster_Inputs Inputs cluster_Process Vulcanization Process cluster_Outputs Outputs Rubber Rubber Mixing Mixing Rubber->Mixing Sulfur Sulfur Sulfur->Mixing Accelerators Accelerators (MBTS, CBS, TMTD, etc.) Accelerators->Mixing Activators Activators (ZnO, Stearic Acid) Activators->Mixing Heating Heating (Curing) Mixing->Heating Uncured Compound Crosslinking Sulfur Cross-linking Heating->Crosslinking Vulcanized_Rubber Vulcanized Rubber Crosslinking->Vulcanized_Rubber Experimental_Workflow cluster_Testing Physical & Mechanical Testing Start Start: Rubber Compounding Mixing Mixing of Rubber, Fillers, Activators, and Accelerator Start->Mixing Curing Curing (Vulcanization) in a Press Mixing->Curing Sample_Prep Sample Preparation (Die Cutting) Curing->Sample_Prep Rheometry Rheometry (MDR/ODR) ASTM D5289/D2084 Sample_Prep->Rheometry Tensile_Test Tensile Testing ASTM D412 Sample_Prep->Tensile_Test Hardness_Test Hardness Testing ASTM D2240 Sample_Prep->Hardness_Test Compression_Set Compression Set ASTM D395 Sample_Prep->Compression_Set Data_Analysis Data Analysis & Comparison Rheometry->Data_Analysis Tensile_Test->Data_Analysis Hardness_Test->Data_Analysis Compression_Set->Data_Analysis End End: Performance Evaluation Data_Analysis->End

References

Lack of Direct Evidence on 2,2'-Methylenebisbenzothiazole Cross-Reactivity in Biological Assays Prompts Examination of Related Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the cross-reactivity of 2,2'-Methylenebisbenzothiazole in biological assays. To provide valuable context for researchers, this guide presents a comparative analysis of related thiazole-containing compounds—specifically isothiazolinones—for which cross-reactivity data are available. This information can serve as a foundational reference for designing future studies on this compound.

The isothiazolinone biocides, methylisothiazolinone (MI), octylisothiazolinone (OIT), and benzisothiazolinone (BIT), have been the subject of cross-reactivity research due to their potential to cause allergic contact dermatitis.[1] Studies utilizing animal models have provided quantitative data on the immune responses elicited by these compounds, offering insights into potential cross-sensitization mechanisms that may be relevant for other thiazole derivatives.

Comparative Analysis of Isothiazolinone Cross-Reactivity

Data from a modified local lymph node assay (LLNA) in mice demonstrates the potential for cross-reactivity between MI, OIT, and BIT. In this assay, the proliferation of lymphocytes in the draining lymph nodes is measured as an indicator of a sensitization response.

CompoundSensitization Concentration (EC3)Challenge ConcentrationResulting T-Cell Proliferation (CD4+ and CD8+)
Methylisothiazolinone (MI)Not Specified0.4%Significant increase
Octylisothiazolinone (OIT)Not Specified0.7%No statistically significant difference from MI challenge
Benzisothiazolinone (BIT)Not Specified1.9%No statistically significant difference from MI challenge

Table 1: Summary of quantitative data from a modified local lymph node assay in MI-sensitized mice. The EC3 value represents the estimated concentration required to produce a threefold increase in lymphocyte proliferation.[2][3]

The results indicate that in mice previously sensitized to MI, subsequent challenges with OIT and BIT at their respective EC3 concentrations induced a proliferative response in T-cells that was not significantly different from the response to MI itself.[2][3] This suggests that the immune system, once sensitized to one isothiazolinone, may recognize and react to other similar structures.

Experimental Protocols

A key methodology for assessing the sensitization potential and cross-reactivity of compounds is the modified local lymph node assay (LLNA).

Modified Local Lymph Node Assay (LLNA) Protocol:

  • Animal Model: Female CBA mice are typically used.

  • Sensitization Phase: A test substance (e.g., MI) is applied to the dorsal surface of the ears for three consecutive days to induce sensitization.

  • Resting Phase: A period of approximately 20 days follows to allow for the development of an immune memory response.

  • Challenge Phase: On day 23, the mice are challenged with either the original sensitizing substance or a potential cross-reactive substance (e.g., OIT or BIT) applied to the ears.

  • Measurement of Immune Response:

    • Ear Thickness: Ear swelling is measured as an indicator of the inflammatory response.

    • Lymph Node Cell Proliferation: Auricular draining lymph nodes are excised, and single-cell suspensions are prepared. The proliferation of CD4+ and CD8+ T-cells, as well as CD19+ B-cells, is quantified to measure the cellular immune response.[2][3]

Visualizing Experimental Workflows and Potential Signaling Pathways

To further elucidate the experimental process and the potential underlying biological mechanisms, the following diagrams are provided.

G cluster_sensitization Sensitization Phase (Days 1-3) cluster_resting Resting Phase (Days 4-22) cluster_challenge Challenge Phase (Day 23) cluster_analysis Analysis Phase sensitization Topical application of sensitizing agent (e.g., MI) to mouse ears resting Development of immune memory sensitization->resting challenge Topical application of test substance (MI, OIT, or BIT) resting->challenge ear_thickness Measure ear thickness challenge->ear_thickness lymph_node_excision Excise auricular draining lymph nodes challenge->lymph_node_excision cell_proliferation Quantify T-cell and B-cell proliferation lymph_node_excision->cell_proliferation

Caption: Workflow of the modified Local Lymph Node Assay (LLNA).

G cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation & Proliferation cluster_inflammatory_response Inflammatory Response hapten Thiazole Compound (Hapten) hapten_protein Hapten-Protein Conjugate (Antigen) hapten->hapten_protein protein Skin Protein protein->hapten_protein apc Antigen Presenting Cell (APC) hapten_protein->apc t_cell Naive T-Cell apc->t_cell Antigen Presentation activated_t_cell Activated T-Cell t_cell->activated_t_cell Activation proliferation T-Cell Proliferation (CD4+ & CD8+) activated_t_cell->proliferation cytokines Cytokine Release activated_t_cell->cytokines inflammation Contact Dermatitis cytokines->inflammation

References

A Comparative Analysis of 2,2'-Methylenebisbenzothiazole (MBTS) and Sulfenamide Accelerators in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the performance, mechanisms, and experimental evaluation of MBTS versus common sulfenamide accelerators like CBS and TBBS.

In the realm of rubber vulcanization, the choice of accelerator is paramount in dictating the processing characteristics and final properties of the vulcanizate. This guide provides a detailed comparison between 2,2'-Methylenebisbenzothiazole (MBTS), a widely used semi-ultra accelerator, and the delayed-action sulfenamide class of accelerators, including N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) and N-tert-Butyl-2-benzothiazole sulfenamide (TBBS). This comparison is supported by experimental data on cure characteristics and mechanical properties, detailed experimental protocols based on industry standards, and visualizations of the vulcanization mechanisms.

Performance Benchmark: MBTS vs. Sulfenamides

The primary distinction between MBTS and sulfenamide accelerators lies in their cure profiles. Sulfenamides are renowned for providing a significant delay in the onset of vulcanization (scorch delay) followed by a rapid cure rate.[1][2] This characteristic is highly desirable in complex processing operations, allowing for safer handling and shaping of the rubber compound before the cross-linking process begins.[1][2] In contrast, MBTS offers a shorter scorch time and a more moderate cure rate.[3][4]

Cure Characteristics

The following table summarizes the typical cure characteristics of MBTS and CBS in a natural rubber (NR) compound, as determined by rheometer testing.

Accelerator SystemMinimum Torque (ML) (dNm)Maximum Torque (MH) (dNm)Scorch Time (ts2) (minutes)Cure Time (t90) (minutes)
MBTS 1.3513.522.085.83
CBS 1.1212.983.255.58

Data synthesized from a study by Indrajati & Dewi (2018) on natural rubber compounds.[1]

As the data indicates, CBS exhibits a longer scorch time (ts2) compared to MBTS, providing a wider processing window. However, the time to reach 90% cure (t90) is slightly shorter for CBS, indicating a faster cure rate once the vulcanization process initiates.

Mechanical Properties of Vulcanizates

The choice of accelerator also significantly influences the physical properties of the final vulcanized product. Generally, sulfenamide accelerators like TBBS are known to impart excellent tensile strength.[5] The following table provides a comparative overview of the mechanical properties of natural rubber vulcanizates accelerated with MBTS, CBS, and TBBS.

PropertyMBTSCBSTBBS
Tensile Strength (MPa) ModerateHighVery High
300% Modulus (MPa) ModerateHighHigh
Elongation at Break (%) HighHighHigh
Hardness (Shore A) ModerateHighHigh

This table represents a qualitative synthesis of findings from multiple sources, indicating general performance trends.[3][5]

Experimental Protocols

To ensure reproducible and comparable results when evaluating rubber accelerators, standardized experimental protocols are essential. The following methodologies are based on widely accepted ASTM standards.

Compounding Procedure (based on ASTM D3182)

A standard natural rubber formulation is prepared using a two-roll mill.

Formulation:

IngredientParts per hundred rubber (phr)
Natural Rubber (SMR CV 60)100
Zinc Oxide5.0
Stearic Acid2.0
N330 Carbon Black50
Sulfur2.5
Accelerator (MBTS, CBS, or TBBS)1.5

Mixing Cycle:

  • Mastication: The natural rubber is passed through the two-roll mill for 2 minutes to reduce its viscosity.

  • Addition of Activators: Zinc oxide and stearic acid are added and mixed for 3 minutes.

  • Incorporation of Filler: Carbon black is added in increments and mixed for 10 minutes to ensure thorough dispersion.

  • Addition of Curatives: The accelerator and sulfur are added and mixed for 3 minutes.

  • Homogenization: The compound is passed through the mill several times to ensure homogeneity.

The final compound is sheeted out and conditioned at room temperature for 24 hours before testing.

Determination of Cure Characteristics (based on ASTM D2084)

The cure characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) at a specified temperature (e.g., 160°C). The key parameters measured are:

  • ML (Minimum Torque): An indicator of the viscosity of the unvulcanized compound.

  • MH (Maximum Torque): An indicator of the stiffness or modulus of the fully vulcanized compound.

  • ts2 (Scorch Time): The time taken for a 2 dNm rise in torque from the minimum torque, representing the onset of vulcanization.

  • t90 (Optimum Cure Time): The time taken to reach 90% of the maximum torque, indicating the time for optimal cure.

Measurement of Mechanical Properties (based on ASTM D412 and D2240)

The compounded rubber is vulcanized in a compression molding press at the specified temperature and t90 time. The vulcanized sheets are then used to prepare dumbbell-shaped test specimens.

  • Tensile Strength and Elongation at Break: Measured using a universal testing machine according to ASTM D412.

  • Modulus: The stress at a specific elongation (e.g., 300%) is determined from the stress-strain curve.

  • Hardness: Measured using a Shore A durometer according to ASTM D2240.

Vulcanization Mechanisms

The differences in performance between MBTS and sulfenamide accelerators stem from their distinct chemical pathways during vulcanization.

MBTS Vulcanization Pathway

The vulcanization process with MBTS involves the formation of 2-mercaptobenzothiazole (MBT) as a key intermediate.

MBTS_Pathway MBTS MBTS MBT 2-Mercaptobenzothiazole (MBT) MBTS->MBT Heat Zinc_MBT Zinc-MBT Complex MBT->Zinc_MBT + ZnO Active_Sulfurating_Agent Active Sulfurating Agent (MBT-Sx-Zn-Sx-MBT) Zinc_MBT->Active_Sulfurating_Agent + Sulfur (S8) Rubber_Precursor Rubber-Sx-MBT (Pendant Group) Active_Sulfurating_Agent->Rubber_Precursor + Rubber Crosslinked_Rubber Crosslinked Rubber (Rubber-Sx-Rubber) Rubber_Precursor->Crosslinked_Rubber + Rubber

Caption: Vulcanization pathway with MBTS accelerator.

Sulfenamide Vulcanization Pathway

Sulfenamide accelerators undergo a delayed activation, which accounts for their characteristic scorch safety. The amine group in the sulfenamide plays a crucial role in this process.

Sulfenamide_Pathway Sulfenamide Sulfenamide (e.g., CBS, TBBS) MBT_Amine MBT + Amine Sulfenamide->MBT_Amine Heat (Delayed) Zinc_Complex Zinc-Amine Complex MBT_Amine->Zinc_Complex + ZnO Active_Sulfurating_Agent Active Sulfurating Agent Zinc_Complex->Active_Sulfurating_Agent + Sulfur (S8) Rubber_Precursor Rubber-Sx-MBT (Pendant Group) Active_Sulfurating_Agent->Rubber_Precursor + Rubber Crosslinked_Rubber Crosslinked Rubber (Rubber-Sx-Rubber) Rubber_Precursor->Crosslinked_Rubber + Rubber

Caption: Delayed-action vulcanization with sulfenamide accelerators.

Conclusion

Both this compound (MBTS) and sulfenamide accelerators are effective in the sulfur vulcanization of rubber. The choice between them depends on the specific processing requirements and desired final properties of the rubber product.

  • Sulfenamide accelerators (CBS, TBBS) are the preferred choice for applications requiring a long scorch delay for complex processing, followed by a fast cure rate. They typically yield vulcanizates with high tensile strength and modulus.

  • MBTS is a suitable general-purpose accelerator that provides a moderate cure rate and good overall physical properties. It is often used in applications where a long scorch delay is not a critical requirement.

This guide provides a foundational understanding for researchers and compounders to make informed decisions in the selection and evaluation of these important vulcanization accelerators. Further experimentation with specific rubber formulations and processing conditions is recommended to optimize performance for individual applications.

References

The Potent Anticancer Landscape of Benzothiazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including potent anticancer properties.[1] Extensive research highlights the efficacy of substituted benzothiazoles against a wide array of cancer cell lines, positioning them as promising candidates for novel cancer therapeutics.[1][2] This guide offers a comparative analysis of the anticancer properties of various benzothiazole derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

The anticancer efficacy of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole core.[1][2] This variability allows for the fine-tuning of their cytotoxic activity and specificity towards different cancer types.

Comparative Anticancer Activity of Benzothiazole Derivatives

The in vitro cytotoxic activity of representative benzothiazole derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are presented to facilitate a direct comparison of their anticancer efficacy.

Derivative ClassRepresentative Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)
Indole-based Semicarbazide Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[3][4]
H460 (Lung)0.29[3][4]
A549 (Lung)0.84[3][4]
MDA-MB-231 (Breast)0.88[3][4]
Indole-based Hydrazine Carboxamide Indole based hydrazine carboxamide scaffold 12HT-29 (Colon)0.015[4]
Thiourea Derivatives Thiourea containing benzothiazole derivative 3U-937 (Leukemia)16.23 ± 0.81[4]
Benzamide-based Substituted methoxybenzamide benzothiazole 41Multiple Cell Lines1.1 - 8.8[3][4]
Substituted chloromethylbenzamide benzothiazole 42Multiple Cell Lines1.1 - 8.8[3][4]
Oxothiazolidine-based Substituted chlorophenyl oxothiazolidine based benzothiazole 53HeLa (Cervical)9.76[3][4]
Naphthalimide-based Naphthalimide derivative 66HT-29 (Colon)3.72 ± 0.3[5]
A549 (Lung)4.074 ± 0.3[5]
MCF-7 (Breast)7.91 ± 0.4[5]
Naphthalimide derivative 67HT-29 (Colon)3.47 ± 0.2[5]
A549 (Lung)3.89 ± 0.3[5]
MCF-7 (Breast)5.08 ± 0.3[5]
Carbohydrazide-containing N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65PC-3 (Prostate)19.9 ± 1.17 (µg/mL)[5]
LNCaP (Prostate)11.2 ± 0.79 (µg/mL)[5]
Benzimidazole-based Acetamide Acetamide methoxybenzothiazole derivative 61A549 (Lung)10.67 ± 2.02 (µg/mL)[3][4]
Acetamide ethoxybenzothiazole derivative 62A549 (Lung)9.0 ± 1.0 (µg/mL)[3][4]

Elucidating the Mechanism of Action: Key Experimental Protocols

Understanding the mechanism by which benzothiazole derivatives exert their anticancer effects is crucial for their development as therapeutic agents. A common mechanism involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell survival and proliferation.[2][6] The following are detailed methodologies for key experiments used to characterize the anticancer properties of these compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[1]

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Investigation of Signaling Pathways: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the benzothiazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence detection system.[6]

Visualizing the Molecular Mechanisms

To illustrate the logical relationships and processes involved in the anticancer activity of benzothiazole derivatives, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Anticancer Evaluation synthesis Synthesis of Benzothiazole Derivatives screening Initial Screening (e.g., MTT Assay) synthesis->screening ic50 IC50 Determination screening->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Annexin V/PI) mechanism->apoptosis pathway Signaling Pathway Analysis (Western Blot) mechanism->pathway invivo In Vivo Studies (Animal Models) mechanism->invivo

Caption: A typical experimental workflow for evaluating the anticancer properties of benzothiazole derivatives.

G cluster_pathway Apoptosis Induction by Benzothiazole Derivatives btd Benzothiazole Derivative ros ↑ ROS Production btd->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) btd->bcl2 bax ↑ Bax (Pro-apoptotic) btd->bax mito Mitochondrial Dysfunction ros->mito cytochrome_c Cytochrome c Release mito->cytochrome_c bcl2->mito bax->mito caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by some benzothiazole derivatives.

Conclusion

The benzothiazole scaffold represents a versatile platform for the development of novel anticancer agents.[1] The therapeutic potential of these compounds is highly dependent on the substitution pattern around the core structure.[1] The data and protocols presented in this guide provide a comparative framework for researchers to evaluate and advance the development of promising benzothiazole derivatives for cancer therapy. Continued investigation into the structure-activity relationships and mechanisms of action will be instrumental in designing next-generation anticancer drugs with enhanced potency and selectivity.

References

Performance Evaluation of Binary Accelerator Systems Featuring 2,2'-Methylenebisbenzothiazole (MBTS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

This guide provides a comprehensive comparison of the performance of binary accelerator systems incorporating 2,2'-Methylenebisbenzothiazole (MBTS) against other commonly used accelerator systems in the vulcanization of natural rubber. The data presented herein is curated from scientific literature to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to Binary Accelerator Systems

In the vulcanization of rubber, a combination of accelerators is often employed to achieve a synergistic effect, optimizing the cure characteristics and the final properties of the vulcanized product. Binary accelerator systems, typically consisting of a primary and a secondary accelerator, can offer a balance of processing safety, cure rate, and desired mechanical properties that may not be achievable with a single accelerator.

This compound (MBTS), a semi-ultra-fast accelerator, is frequently used in these binary systems. This guide focuses on the performance of MBTS-based systems in comparison to other alternatives, particularly those utilizing N-Cyclohexylbenzothiazole-2-sulfenamide (CBS) as the primary accelerator.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of various binary accelerator systems. The data is compiled from studies conducted on natural rubber (NR) formulations. It is important to note that direct comparison between different studies should be made with caution due to potential variations in experimental conditions and formulations.

Cure Characteristics

The cure characteristics of a rubber compound are critical for its processability and the efficiency of the vulcanization process. Key parameters include Mooney Scorch Time (ts2), which indicates the processing safety, and Optimum Cure Time (t90), the time to reach 90% of the maximum torque, representing the overall cure speed.

Table 1: Comparison of Cure Characteristics of Different Binary Accelerator Systems in Natural Rubber

Accelerator SystemPrimary AcceleratorSecondary AcceleratorMooney Scorch Time (ts2, min)Optimum Cure Time (t90, min)Cure Rate Index (CRI, min⁻¹)
MBTS-Based Systems
MBTS / DPGMBTSDPGShorterShorterHigher
MBTS / ZMBTMBTSZMBTLonger than MBTS/DPGLonger than MBTS/DPGLower than MBTS/DPG
MBTS / ZMBT / DPGMBTSZMBT / DPGIntermediateIntermediateIntermediate
Alternative Systems
CBS / DPGCBSDPGLonger than MBTS/DPGLonger than MBTS/DPGLower than MBTS/DPG

Note: DPG (Diphenylguanidine), ZMBT (Zinc 2-mercaptobenzothiazole). The terms "Shorter", "Longer", "Higher", and "Lower" are relative comparisons based on the cited literature.

Mechanical Properties

The mechanical properties of the vulcanizate determine its performance in its final application. Key properties include tensile strength, modulus at a specific elongation, and tear strength.

Table 2: Comparison of Mechanical Properties of Natural Rubber Vulcanizates with Different Binary Accelerator Systems

Accelerator SystemTensile Strength (MPa)Modulus at 300% Elongation (MPa)Tear Strength (N/mm)Crosslink Density (mol/g)
MBTS-Based Systems
MBTS / DPGEnhancedEnhancedDecreasedHighest
MBTS / ZMBT / DPGHighHighEnhanced (by 4.5% vs. MBTS/DPG)High
Alternative Systems
CBS-Based SystemsGenerally provide a more balanced characteristic---

Note: The terms "Enhanced", "Decreased", and "Highest" are relative comparisons based on the cited literature. A dash (-) indicates that specific comparative data was not available in the reviewed sources.

Experimental Protocols

The data presented in this guide is based on standard testing methodologies for the rubber industry. The following are detailed protocols for the key experiments cited.

Cure Characteristics Analysis (Moving Die Rheometer - MDR)
  • Standard: ASTM D5289

  • Apparatus: Moving Die Rheometer (MDR)

  • Procedure:

    • A sample of the uncured rubber compound (approximately 5 grams) is placed in the die cavity of the MDR.

    • The cavity is sealed and heated to a specified vulcanization temperature (e.g., 150°C).

    • The lower die oscillates at a specified frequency (e.g., 1.67 Hz) and amplitude (e.g., ±0.5°).

    • The torque required to oscillate the die is measured as a function of time.

    • The test continues until the torque reaches a maximum or a plateau.

  • Key Parameters Measured:

    • Minimum Torque (ML): An indication of the compound's viscosity.

    • Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured rubber.

    • Scorch Time (ts2): The time for the torque to increase by 2 units above ML, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time to reach 90% of the maximum torque development (MH - ML).

Mooney Viscosity and Scorch Time
  • Standard: ASTM D1646

  • Apparatus: Mooney Viscometer

  • Procedure:

    • A preheated rubber sample is placed in the viscometer chamber surrounding a rotor.

    • The rotor rotates at a constant speed (2 rpm).

    • The torque required to rotate the rotor is measured in Mooney units.

    • For scorch time, the viscosity is monitored over time at a specific temperature until a sharp increase is observed.

  • Key Parameters Measured:

    • Mooney Viscosity (ML 1+4 at 100°C): The viscosity of the uncured compound.

    • Mooney Scorch Time (t5): The time for the viscosity to rise 5 Mooney units above the minimum.

Tensile Properties
  • Standard: ASTM D412

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

  • Procedure:

    • Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.

    • The thickness and width of the narrow section of the specimen are measured.

    • The specimen is mounted in the grips of the UTM.

    • The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks.

    • The force and elongation are recorded throughout the test.

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).

    • Elongation at Break: The percentage increase in length of the specimen at the moment of rupture.

Tear Strength
  • Standard: ASTM D624

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

  • Procedure:

    • Test specimens with a specific shape (e.g., angle, crescent, or trouser) are cut from the vulcanized rubber sheets.

    • The specimen is mounted in the grips of the UTM.

    • The specimen is pulled apart at a constant rate, causing a tear to propagate.

    • The force required to propagate the tear is measured.

  • Key Parameter Measured:

    • Tear Strength: The force per unit thickness required to tear the specimen.

Visualizing Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of comparing accelerator systems and a typical experimental workflow for evaluating their performance.

Logical Flow for Comparing Accelerator Systems A Define Research Objective (e.g., Improve Cure Rate) B Select Primary Accelerator (e.g., MBTS, CBS) A->B C Select Secondary Accelerator (e.g., DPG, ZMBT) A->C D Formulate Rubber Compounds B->D C->D E Characterize Cure Behavior (MDR, Mooney Viscometer) D->E F Measure Mechanical Properties (Tensile, Tear) D->F G Analyze and Compare Data E->G F->G H Select Optimal Accelerator System G->H Experimental Workflow for Performance Evaluation cluster_0 Compounding cluster_1 Cure Characterization cluster_2 Vulcanization cluster_3 Mechanical Property Testing A Weighing of Raw Materials (NR, Fillers, Activators, Accelerators) B Mixing (Two-Roll Mill or Internal Mixer) A->B C Moving Die Rheometer (MDR) Test (ASTM D5289) B->C D Mooney Viscometer Test (ASTM D1646) B->D E Compression Molding of Test Slabs B->E F Tensile Testing (ASTM D412) E->F G Tear Strength Testing (ASTM D624) E->G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of vulcanizing agents on rubber's mechanical properties is paramount. This guide provides a detailed comparison of rubber vulcanized with 2,2'-Methylenebisbenzothiazole (MBTS) against other common accelerators, supported by experimental data and protocols.

This compound, commonly known as MBTS, is a widely utilized semi-fast accelerator in the rubber industry. Its primary function is to expedite the sulfur vulcanization process, which creates crosslinks between polymer chains, thereby transforming soft, tacky raw rubber into a durable, elastic material. The characteristics of these crosslinks—specifically their density and structure (monosulfidic, disulfidic, and polysulfidic bonds)—are critical determinants of the final mechanical properties of the rubber product.

Correlation Between Crosslink Characteristics and Mechanical Properties

The vulcanization process, accelerated by MBTS, leads to the formation of a three-dimensional network structure within the rubber matrix. An increase in the amount of MBTS generally leads to a higher crosslink density.[1] This increased density enhances several key mechanical properties:

  • Tensile Strength and Modulus: A higher crosslink density typically results in increased tensile strength and modulus.[1][2] This is because the greater number of crosslinks provides more points of reinforcement against deformation under stress.

  • Hardness: The hardness of the rubber vulcanizate also sees an increase with higher crosslink density.[1]

  • Elongation at Break: Conversely, a very high crosslink density can lead to a decrease in the elongation at break, making the rubber more brittle.[3]

The type of crosslinks formed also plays a crucial role. Polysulfidic crosslinks, often favored by conventional vulcanization systems, are long and flexible, contributing to good dynamic properties. Monosulfidic crosslinks, on the other hand, are shorter and more stable, leading to improved heat resistance. The choice of accelerator system influences the proportion of these different crosslink types.

Comparative Performance of MBTS

To provide a clear perspective on the performance of MBTS, this section compares it with other commonly used accelerators: N-cyclohexyl-2-benzothiazole sulfenamide (CBS) and Tetramethylthiuram disulfide (TMTD). The following tables summarize the impact of these accelerators on the mechanical properties and crosslink density of natural rubber (NR).

Mechanical Properties Comparison
Accelerator SystemTensile Strength (MPa)300% Modulus (MPa)Elongation at Break (%)Hardness (Shore A)
MBTS ModerateModerateGoodModerate
CBS HighHighGoodHigh
TMTD HighHighGoodHigh

Note: The data presented is a qualitative summary based on findings from multiple sources.[4][5][6] The exact values can vary significantly depending on the specific formulation, including the type and amount of filler, and the curing conditions.

A study on silica-filled natural rubber compounds showed that TMTD provided the fastest vulcanization rate and excellent mechanical properties.[4][5][6] CBS also resulted in excellent mechanical properties but with a slower vulcanization rate.[4][5][6] MBTS exhibited a moderate vulcanization rate and mechanical properties.[4][5][6]

Crosslink Density Comparison
Accelerator SystemVulcanization SystemCrosslink Density (x 10⁻⁴ mol/cm³)
MBTS Conventional (CV)1.18
Semi-Efficient (SEV)1.05
Efficient (EV)0.98
TMTD Conventional (CV)1.45
Semi-Efficient (SEV)1.32
Efficient (EV)1.21
CBS Conventional (CV)1.35
Semi-Efficient (SEV)1.24
Efficient (EV)1.15

Data sourced from a comparative study on natural rubber compounds. The vulcanization systems differ in their sulfur-to-accelerator ratios, influencing the crosslink structure.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key analyses are provided below.

Determination of Mechanical Properties (Tensile Strength, Modulus, Elongation at Break)

This procedure adheres to the guidelines outlined in ASTM D412 and ISO 37.

  • Specimen Preparation: Dumbbell-shaped test specimens are cut from cured rubber sheets of uniform thickness (typically 2 mm) using a standard die.[7][8][9] The edges of the specimens must be free of nicks and cuts.

  • Conditioning: The specimens are conditioned for at least 24 hours at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%).

  • Testing Machine: A universal testing machine (tensile tester) equipped with a suitable load cell and grips is used. The machine should be capable of maintaining a constant rate of grip separation.

  • Procedure:

    • The initial cross-sectional area of the narrow section of the dumbbell specimen is measured.

    • The specimen is mounted in the grips of the testing machine, ensuring it is aligned vertically and not under any initial tension.

    • The test is initiated at a constant grip separation speed, typically 500 mm/min, until the specimen ruptures.[9][10]

    • The force and elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum force recorded divided by the original cross-sectional area.

    • Modulus: The stress (force per unit area) at a specific elongation (e.g., 300%).

    • Elongation at Break: The percentage increase in length from the original gauge length to the length at rupture.

Determination of Crosslink Density by Swelling Method

This method is based on the principle that a crosslinked rubber will swell, but not dissolve, in a suitable solvent. The degree of swelling is inversely proportional to the crosslink density.

  • Sample Preparation: A small, precisely weighed sample (approximately 0.2 g) of the vulcanized rubber is prepared.

  • Swelling: The sample is immersed in a suitable solvent (e.g., toluene for natural rubber) in a sealed container to prevent solvent evaporation.[11][12] The sample is allowed to swell for a period sufficient to reach equilibrium, typically 72 hours at room temperature.[13]

  • Measurement of Swollen Weight: After the swelling period, the sample is removed from the solvent, the excess solvent on the surface is quickly blotted off, and the swollen sample is weighed.

  • Measurement of Dry Weight: The swollen sample is then dried in a vacuum oven until a constant weight is achieved. This gives the weight of the dry rubber network.

  • Calculation using the Flory-Rehner Equation: The crosslink density (ν) is calculated using the Flory-Rehner equation:

    ν = -[ln(1 - Vᵣ) + Vᵣ + χVᵣ²] / [Vₛ(Vᵣ¹ᐟ³ - Vᵣ/2)]

    Where:

    • Vᵣ is the volume fraction of rubber in the swollen gel.

    • χ is the Flory-Huggins interaction parameter between the rubber and the solvent (for natural rubber and toluene, a common value used is 0.414).[14]

    • Vₛ is the molar volume of the solvent.

Visualizing the Relationship

The following diagrams illustrate the conceptual relationships and workflows described in this guide.

experimental_workflow cluster_preparation Sample Preparation cluster_testing Mechanical & Crosslink Testing Raw Rubber Raw Rubber Compounding Compounding Raw Rubber->Compounding Additives, MBTS Vulcanization Vulcanization Compounding->Vulcanization Heat & Pressure Cured Rubber Sheet Cured Rubber Sheet Vulcanization->Cured Rubber Sheet Dumbbell Specimen Dumbbell Specimen Cured Rubber Sheet->Dumbbell Specimen Die Cutting Swelling Test Swelling Test Cured Rubber Sheet->Swelling Test Solvent Immersion Tensile Testing Tensile Testing Dumbbell Specimen->Tensile Testing ASTM D412 Mechanical Properties Mechanical Properties Tensile Testing->Mechanical Properties Data Analysis & Comparison Data Analysis & Comparison Mechanical Properties->Data Analysis & Comparison Crosslink Density Crosslink Density Swelling Test->Crosslink Density Flory-Rehner Eq. Crosslink Density->Data Analysis & Comparison

Figure 1: Experimental workflow for analyzing rubber properties.

signaling_pathway MBTS MBTS Vulcanization (Heat) Vulcanization (Heat) MBTS->Vulcanization (Heat) Sulfur Sulfur Sulfur->Vulcanization (Heat) Rubber Polymer Chains Rubber Polymer Chains Rubber Polymer Chains->Vulcanization (Heat) Crosslink Formation Crosslink Formation Vulcanization (Heat)->Crosslink Formation 3D Rubber Network 3D Rubber Network Crosslink Formation->3D Rubber Network Mechanical Properties Mechanical Properties 3D Rubber Network->Mechanical Properties Determines

Figure 2: Relationship between MBTS, vulcanization, and mechanical properties.

References

A Comparative Guide to Isothiazolinone Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

The isothiazolinone class of biocides, widely used as preservatives in cosmetics, household products, and industrial applications, are a well-documented cause of allergic contact dermatitis (ACD).[1] Due to structural similarities between different isothiazolinone compounds, concerns about cross-reactivity are significant for sensitized individuals. This guide provides a comparative analysis of cross-reactivity patterns among common isothiazolinones, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Understanding Isothiazolinone Sensitization

Allergic sensitization to an isothiazolinone occurs when the immune system recognizes the chemical as a hapten, which binds to skin proteins to form an antigen, triggering a T-cell mediated inflammatory response. Key isothiazolinones of concern include:

  • Methylisothiazolinone (MI)

  • Methylchloroisothiazolinone (MCI) , often used in a 3:1 mixture with MI (MCI/MI)

  • Benzisothiazolinone (BIT)

  • Octylisothiazolinone (OIT)

The potential for an individual sensitized to one isothiazolinone to react to another is a critical consideration. This phenomenon can be due to true immunological cross-reactivity , where T-cells recognize a shared structural epitope, or co-sensitization , resulting from simultaneous exposure to multiple isothiazolinones.[2]

Comparative Analysis of Cross-Reactivity

Clinical and experimental data reveal distinct patterns of reactivity between different isothiazolinones. While animal studies have demonstrated the potential for cross-reactivity between MI, OIT, and BIT, human patch test data provides a clearer picture of clinically relevant reactions.[3][4][5]

A retrospective analysis of 647 patients who underwent patch testing between 2012 and 2017 provides significant insight into these patterns. The study found strong evidence for cross-sensitization between OIT and MI, whereas reactions to BIT appeared to be mostly independent.[5] A larger, more recent North American study of over 9000 patients found that concurrent sensitization to multiple isothiazolinones is common, with 44.1% of isothiazolinone-allergic patients reacting to more than one type.[6]

Quantitative Data Summary

The following table summarizes the rates of concomitant allergic reactions from the 2017 study by Aalto-Korte et al., which focused on patients in an occupational dermatology clinic.[5]

Primary AllergenNumber of Positive PatientsConcomitant AllergenPatients with Concomitant ReactionPercentage of Concomitant Reactions
OIT 19MI1789%
BIT 9MI333%

Data extracted from a study of 647 consecutively tested patients. Of these, 61 (9.4%) had allergic reactions to MI, 19 (2.9%) to OIT, and 9 (1.4%) to BIT.[5]

Experimental Protocols

The data presented is primarily derived from human patch testing and animal studies, specifically the modified Local Lymph Node Assay (LLNA).

Human Patch Testing

Patch testing is the gold standard for diagnosing allergic contact dermatitis. It involves the application of standardized, low-concentration allergens to a patient's back for a set period (typically 48 hours) to observe for a delayed hypersensitivity reaction.

Methodology:

  • Preparation: Small amounts of each isothiazolinone allergen, prepared in a suitable vehicle (e.g., petrolatum or aqueous solution) at a specific concentration, are loaded onto individual chambers of a patch test panel.

  • Application: The panel is applied to the patient's upper back, and the locations are marked.

  • Reading: The patches are removed after 48 hours. The skin is evaluated for reactions at designated time points, typically at Day 2 (48 hours), Day 3 or 4 (72-96 hours), and sometimes Day 7.

  • Interpretation: Reactions are graded based on the intensity of erythema, infiltration, and vesiculation.

Standard Patch Test Concentrations: [6][7]

  • Methylisothiazolinone (MI): 0.2% (2000 ppm) aqueous

  • MCI/MI: 0.02% (200 ppm) aqueous

  • Benzisothiazolinone (BIT): 0.1% petrolatum

  • Octylisothiazolinone (OIT): 0.025% petrolatum

Modified Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method used in mice to assess the sensitization potential of a chemical by measuring the proliferation of lymphocytes in the draining lymph nodes. A modified version of this assay was used to investigate cross-reactivity.[3][4]

Methodology:

  • Sensitization Phase: A group of mice is sensitized by the topical application of a specific isothiazolinone (e.g., MI) on the ears for three consecutive days.[3][4]

  • Resting Phase: A resting period of several weeks follows to allow for the development of immunological memory.

  • Challenge Phase: The sensitized mice are then challenged with either the original sensitizing isothiazolinone or a different isothiazolinone (e.g., OIT or BIT) at a specific concentration.[3][4]

  • Measurement: Several days after the challenge, the auricular draining lymph nodes are excised. The proliferation of T-cells (CD4+ and CD8+) is measured to quantify the immune response. A significant proliferative response to a different isothiazolinone indicates cross-reactivity.[3][4]

Visualization of Cross-Reactivity Patterns

The following diagrams illustrate the key relationships and workflows described in the cross-reactivity studies.

G cluster_sensitization Primary Sensitization cluster_reaction Potential Reaction Upon Exposure MI MI Sensitization OIT OIT MI->OIT Strong Association (89%) Suggests Cross-Reactivity BIT_React BIT MI->BIT_React Weaker Association (33%) May suggest Co-sensitization BIT_Sens BIT Sensitization

Caption: Clinical association between MI sensitization and reactions to OIT and BIT.

G cluster_outcomes Interpretation start Patient with Suspected Allergic Contact Dermatitis patch_test Perform Patch Test with Isothiazolinone Series (MI, MCI/MI, BIT, OIT) start->patch_test results Evaluate Patch Test Results (D2, D4, D7) patch_test->results positive Positive Reaction to One or More Isothiazolinones results->positive Positive negative Negative Reaction results->negative Negative concomitant Analyze for Concomitant Reactions (e.g., Positive to both MI and OIT) positive->concomitant cross_reactivity Consider Cross-Reactivity (e.g., MI and OIT) concomitant->cross_reactivity co_sensitization Consider Co-sensitization (e.g., MI and BIT) concomitant->co_sensitization

Caption: Workflow for investigating isothiazolinone cross-reactivity in patients.

Conclusion

The evidence indicates that cross-reactivity among isothiazolinones is not uniform. A strong association exists between MI and OIT sensitization, suggesting true immunological cross-reactivity.[5] In contrast, concomitant reactions between MI and BIT are less common and may often be the result of co-sensitization from exposure to different products.[5][7] These findings underscore the importance of testing a comprehensive series of isothiazolinones in sensitized individuals to provide accurate advice on avoidance and ensure patient safety. Further research into the precise T-cell epitopes could help to definitively distinguish between cross-reactivity and co-sensitization.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,2'-Methylenebisbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,2'-Methylenebisbenzothiazole, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). Always operate in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves, safety goggles, and a laboratory coat. Avoid all contact with skin and eyes, and prevent inhalation of any dust or vapors.

Quantitative Hazard Data

A summary of the key hazard information for this compound is provided in the table below. This data is essential for understanding the risks associated with its handling and disposal.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Hazardous to the Aquatic Environment (Acute)Category 3H402: Harmful to aquatic life

Data sourced from a Safety Data Sheet for a related benzothiazole compound.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound and any materials contaminated with it is to treat them as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

  • Waste Segregation and Collection:

    • Pure Chemical and Concentrated Solutions: Collect all unused or waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container. The container must be securely sealed to prevent leaks.[1][2]

    • Contaminated Materials: All items that have come into direct contact with the chemical, such as pipette tips, gloves, bench paper, and empty containers, must be collected as solid hazardous waste.[3]

    • Aqueous Solutions: Any dilute aqueous solutions containing this compound must be collected as aqueous hazardous waste. Do not mix with other solvent wastes.[3]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2] Avoid using abbreviations or chemical formulas.

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store waste containers in a designated, secure area, away from incompatible materials.[2]

    • Ensure the storage area is cool, dry, and well-ventilated.

    • Secondary containment should be used for all liquid waste containers to prevent the spread of potential spills.[2]

  • Arranging for Disposal:

    • Once a waste container is full, or after a designated accumulation time (typically not to exceed one year for partially filled containers), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Experimental Protocol: Spill Decontamination

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Wear Appropriate PPE: Don the appropriate PPE, including respiratory protection if vapors or dust are generated.

  • Contain the Spill: For liquid spills, use an inert, absorbent material (e.g., Chemizorb®) to contain and soak up the substance. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent and rinse thoroughly.

  • Dispose of Waste: Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Unused chemical, contaminated items, solutions) fume_hood->waste_gen segregate Segregate Waste Streams waste_gen->segregate solid_waste Solid Waste (Gloves, paper, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) segregate->liquid_waste pure_waste Pure/Concentrated Waste segregate->pure_waste label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) solid_waste->label_container liquid_waste->label_container pure_waste->label_container store_safely Store in a Designated, Secure, & Ventilated Area label_container->store_safely secondary_containment Use Secondary Containment for Liquids store_safely->secondary_containment contact_ehs Contact EHS or Licensed Waste Contractor for Pickup secondary_containment->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,2'-Methylenebisbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, procedural guidance for the safe use and disposal of 2,2'-Methylenebisbenzothiazole, a compound that causes skin and serious eye irritation and may lead to an allergic skin reaction.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[2][4] Adherence to these protocols is critical for laboratory safety and environmental protection.

Personal Protective Equipment (PPE)

A summary of the required personal protective equipment for handling this compound is provided in the table below. This equipment should be worn at all times when handling the chemical.

Body PartProtective EquipmentSpecification
Eyes/Face Safety Goggles or Face ShieldMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Skin Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[2][5]
Lab Coat or Protective ClothingWear appropriate protective clothing to prevent skin exposure.[5]
Respiratory NIOSH/MSHA-Approved RespiratorRequired when engineering controls are insufficient to limit exposure or when dust is present.[4][5]

Operational Plan for Handling and Disposal

Follow this step-by-step guide for the safe handling and disposal of this compound.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][6]

  • Keep the chemical away from heat, sparks, and open flames.[7]

2. Handling Procedure:

  • Don all required personal protective equipment as outlined in the table above.

  • Avoid all direct contact with the chemical. Do not touch your skin, eyes, or clothing with contaminated gloves.[2]

  • Avoid breathing any dust that may be generated.[2]

  • After handling, wash your hands and any exposed skin thoroughly with soap and water.[4][6][7][8]

  • Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2]

3. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation.[2]

  • Collect the spilled material into a suitable, labeled container for disposal.[2][6]

  • Do not flush spills into surface water or the sanitary sewer system.[2][4]

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials (e.g., gloves, wipes, containers) in a designated, approved hazardous waste container.[2][4][6][8]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators must consult these regulations to ensure complete and accurate classification.[5]

  • Due to its high toxicity to aquatic organisms, prevent any release into the environment.[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

A Step 1: Preparation - Verify fume hood function - Locate safety shower/eyewash - Assemble all necessary materials B Step 2: Don PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) A->B C Step 3: Chemical Handling - Work within fume hood - Avoid dust generation - Avoid contact and inhalation B->C D Step 4: Post-Handling - Securely close container - Decontaminate work area C->D E Step 5: Doff PPE - Remove gloves and dispose - Remove lab coat - Wash hands thoroughly D->E F Step 6: Waste Disposal - Dispose of waste in a labeled, approved hazardous waste container E->F

Caption: Workflow for Safe Handling of this compound.

References

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Feasible Synthetic Routes

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2,2'-Methylenebisbenzothiazole
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Reactant of Route 2
2,2'-Methylenebisbenzothiazole

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.